molecular formula C10H6F3NO B3060795 5-(2-(Trifluoromethyl)phenyl)oxazole CAS No. 866149-85-1

5-(2-(Trifluoromethyl)phenyl)oxazole

Cat. No.: B3060795
CAS No.: 866149-85-1
M. Wt: 213.16 g/mol
InChI Key: HQVBJOCFJBLGMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(Trifluoromethyl)phenyl)oxazole is a useful research compound. Its molecular formula is C10H6F3NO and its molecular weight is 213.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-(Trifluoromethyl)phenyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-(Trifluoromethyl)phenyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-4-2-1-3-7(8)9-5-14-6-15-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVBJOCFJBLGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392670
Record name 5-[2-(trifluoromethyl)phenyl]-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866149-85-1
Record name 5-[2-(trifluoromethyl)phenyl]-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(2-(Trifluoromethyl)phenyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Union of Oxazole and Trifluoromethyl Moieties

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds with optimized pharmacological profiles is relentless. The compound 5-(2-(trifluoromethyl)phenyl)oxazole emerges as a subject of significant interest, not merely as a unique chemical entity, but as a strategic amalgamation of two privileged structural motifs: the oxazole ring and the trifluoromethyl-substituted phenyl group. The oxazole core is a cornerstone in numerous natural products and synthetic drugs, valued for its ability to engage in a variety of non-covalent interactions with biological targets.[1] Concurrently, the trifluoromethyl group has become an indispensable tool in drug design, known for its profound effects on metabolic stability, lipophilicity, and binding affinity.

This guide provides a comprehensive technical overview of the chemical properties of 5-(2-(trifluoromethyl)phenyl)oxazole. Moving beyond a simple recitation of data, we will delve into the causality behind its structural characteristics, predict its spectroscopic signature, analyze its reactivity, and propose robust synthetic and analytical protocols. The insights herein are curated to empower researchers in their efforts to harness the potential of this and related scaffolds in the development of next-generation therapeutics.

Molecular Structure and Physicochemical Profile

The structure of 5-(2-(trifluoromethyl)phenyl)oxazole features a five-membered oxazole ring connected at the 5-position to a phenyl ring, which is itself substituted at the 2-position with a trifluoromethyl (-CF3) group. This specific arrangement dictates its electronic landscape and, consequently, its physical and chemical behavior. The phenyl ring is heavily influenced by the potent electron-withdrawing nature of the adjacent trifluoromethyl group.

A summary of its core physicochemical properties, based on calculations and data from close structural analogs, is presented below.

Table 1: Physicochemical Properties of 5-(2-(Trifluoromethyl)phenyl)oxazole and Analogs

PropertyPredicted/Analog ValueRationale & Significance
Molecular Formula C₁₀H₆F₃NODerived from its constituent atoms.
Molecular Weight 213.16 g/mol Foundational for all stoichiometric calculations.
LogP (Octanol/Water) ~3.5 - 4.4The CF₃ group significantly increases lipophilicity, which is crucial for membrane permeability. An analog with an additional fluorine has a LogP of 3.4995.[2] A bis(trifluoromethyl) analog has a LogP of 4.3792.[3]
Topological Polar Surface Area (TPSA) 26.03 ŲThis value, identical to its fluorinated analog, suggests good potential for oral bioavailability (as values < 140 Ų are often correlated with cell permeability).[2]
Hydrogen Bond Acceptors 2 (N and O in oxazole)Influences solubility and potential interactions with biological targets.[2]
Hydrogen Bond Donors 0The absence of donor groups limits certain types of intermolecular interactions.[2]
Rotatable Bonds 1 (C-C bond)The single bond between the phenyl and oxazole rings allows for conformational flexibility.[2]

Spectroscopic Characterization: An Anticipated Signature

While a dedicated experimental spectrum for this exact molecule is not publicly available, its spectroscopic characteristics can be reliably predicted based on the analysis of its constituent parts and data from analogous structures.[4][5] A robust quality control system for any synthetic batch would rely on the combined validation from the following techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • Phenyl Protons (δ 7.5-7.8 ppm): The four protons on the 2-(trifluoromethyl)phenyl ring would appear as a complex multiplet in this region. The ortho-protons to the oxazole ring and the CF₃ group will show the most distinct shifts.

    • Oxazole Protons (δ 7.2-8.1 ppm): The proton at the C4 position of the oxazole ring is expected to appear as a singlet around δ 7.2-7.4 ppm. The proton at the C2 position is anticipated to be the most downfield, appearing as a singlet around δ 8.0-8.1 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Trifluoromethyl Carbon (δ ~120-125 ppm): This carbon will appear as a characteristic quartet due to coupling with the three fluorine atoms (¹JCF ≈ 270 Hz).[5]

    • Phenyl Carbons (δ ~125-135 ppm): The aromatic carbons will appear in this region, with the carbon attached to the CF₃ group (C2') showing a quartet (²JCF ≈ 30-40 Hz).[5]

    • Oxazole Carbons (δ ~120-160 ppm): Expect signals for C4 (~120-125 ppm), C5 (~148-152 ppm), and the most deshielded C2 (~155-160 ppm).

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • A sharp singlet is expected around δ -60 to -68 ppm , which is the characteristic region for a trifluoromethyl group attached to an aromatic ring.[5] This signal provides an unambiguous confirmation of the CF₃ group's presence.

Mass Spectrometry (MS)
  • Ionization Method: Electrospray Ionization (ESI) would be a suitable soft ionization technique.

  • Expected Molecular Ion: [M+H]⁺ at m/z = 214.05.

  • Key Fragmentation Pattern: The primary fragmentation pathway would likely involve the cleavage of the oxazole ring, a characteristic pattern for this heterocyclic system.

Infrared (IR) Spectroscopy
  • Aromatic C-H Stretch: ~3100-3000 cm⁻¹

  • C=N and C=C Stretching: A series of bands between 1610-1450 cm⁻¹ for the oxazole and phenyl rings.

  • C-O-C Stretch (oxazole): ~1070-1040 cm⁻¹

  • C-F Stretching: Strong, characteristic absorption bands in the region of 1350-1100 cm⁻¹, often multiple bands, confirming the trifluoromethyl group.

Chemical Reactivity and Stability

The molecule's reactivity is governed by the interplay between the electron-deficient oxazole ring and the heavily deactivated phenyl ring. This dual nature makes the compound relatively stable but also offers specific sites for chemical modification under controlled conditions. The analysis of its fluoro-analog provides a strong foundation for these predictions.[1]

Electrophilic Substitution

Both the oxazole and the 2-(trifluoromethyl)phenyl rings are strongly deactivated towards electrophilic aromatic substitution.

  • Oxazole Ring: The electronegativity of the nitrogen and oxygen atoms inherently makes the oxazole ring electron-deficient and thus resistant to attack by electrophiles.[1]

  • Phenyl Ring: The trifluoromethyl group is one of the most powerful deactivating groups, making electrophilic attack on the phenyl ring extremely difficult.

Should a reaction be forced under harsh conditions, substitution would preferentially occur at the C4 position of the oxazole ring, which is the most electron-rich carbon.

Caption: Predicted reactivity map of 5-(2-(trifluoromethyl)phenyl)oxazole.

Nucleophilic Attack

The electron-deficient nature of the oxazole ring renders it susceptible to nucleophilic attack.

  • Primary Site (C2): The most electrophilic carbon is C2, making it the most common site for nucleophilic attack. This often leads to ring-opening, especially under strong acidic or basic conditions (hydrolysis).

  • Secondary Site (C5): The C5 carbon is the second most electrophilic site.

Stability Profile
  • Thermal Stability: The compound is expected to be thermally stable due to its aromatic nature.

  • Hydrolytic Stability: While generally stable, the oxazole ring can undergo hydrolysis to an α-acylamino ketone under strong acidic or basic conditions, initiated by nucleophilic attack at the C2 position. The electron-withdrawing trifluoromethyl group may slightly increase its susceptibility to nucleophilic attack compared to unsubstituted phenyl-oxazoles.

  • Metabolic Stability: The trifluoromethyl group is a well-established metabolic blocker. It enhances metabolic stability by preventing CYP450-mediated oxidation at the substituted position on the phenyl ring.[1]

Synthesis and Characterization Workflow

While multiple pathways to oxazoles exist, the Van Leusen oxazole synthesis provides a direct and high-yielding route to 5-substituted oxazoles from aldehydes.[6][7] It is a robust and reliable method for generating the target compound.

Proposed Synthesis: Van Leusen Reaction

This protocol describes the synthesis of 5-(2-(trifluoromethyl)phenyl)oxazole from 2-(trifluoromethyl)benzaldehyde and tosylmethyl isocyanide (TosMIC).

G A 2-(Trifluoromethyl)benzaldehyde + TosMIC B Dissolve in dry Methanol under N2 atmosphere A->B C Cool to 0°C B->C D Add K2CO3 (base) portion-wise C->D E Stir at RT for 12-18h (Monitor by TLC) D->E F Quench with water E->F G Extract with Ethyl Acetate F->G H Dry organic layer (Na2SO4) & Concentrate G->H I Purify by column chromatography (Silica gel, Hexane/EtOAc) H->I J Characterize pure product (NMR, MS, IR) I->J

Caption: Experimental workflow for the Van Leusen synthesis of the title compound.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-(trifluoromethyl)benzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq).

  • Solvent Addition: Add anhydrous methanol (approx. 0.2 M concentration relative to the aldehyde) via syringe and stir until all solids are dissolved.

    • Causality: Methanol is a common solvent for this reaction, and an anhydrous environment is critical to prevent side reactions with the base and the anionic intermediates.

  • Base Addition: Cool the reaction mixture to 0°C in an ice bath. Add potassium carbonate (K₂CO₃, 1.5 eq) portion-wise over 10 minutes.

    • Causality: K₂CO₃ is a sufficiently strong base to deprotonate TosMIC, initiating the reaction sequence. The reaction is exothermic, and slow addition at 0°C helps control the initial reaction rate.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-18 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed. This ensures the reaction has gone to completion.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

    • Causality: The product is organic-soluble and will move into the ethyl acetate layer, separating it from the inorganic salts (like potassium p-toluenesulfinate) which remain in the aqueous layer.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

    • Self-Validation: The purity of the collected fractions should be confirmed by TLC before combining and concentrating to yield the final product.

  • Final Characterization: Confirm the structure and purity of the final compound using NMR, MS, and IR spectroscopy as detailed in Section 2.

Applications and Future Directions in Drug Discovery

The 5-(2-(trifluoromethyl)phenyl)oxazole scaffold is a compelling starting point for medicinal chemistry campaigns. Its structural features suggest potential for a range of biological activities.

  • Kinase Inhibition: Many kinase inhibitors incorporate substituted five-membered heterocycles. The ability of the oxazole to act as a hydrogen bond acceptor and the lipophilic nature of the trifluoromethylphenyl group could facilitate binding within ATP pockets.

  • Ion Channel Modulation: A structurally related compound, 5-(2-(trifluoromethyl)phenyl)indazole, was identified as a potent antagonist of the TRPA1 ion channel, which is involved in inflammatory pain. This suggests that the 2-(trifluoromethyl)phenyl moiety is well-suited for interaction with protein targets of this class.

  • Anticancer and Antimicrobial Agents: Oxazole derivatives have been extensively investigated for their anticancer and antimicrobial properties. The substitution pattern plays a crucial role in their biological activity, and this scaffold offers a unique variation for exploration.

Future work should focus on the synthesis of a library of analogs to build a robust Structure-Activity Relationship (SAR). Modifications could include substitution at the C2 and C4 positions of the oxazole ring or altering the substitution pattern on the phenyl ring to probe interactions with specific biological targets.

Conclusion

5-(2-(Trifluoromethyl)phenyl)oxazole represents a molecule of high strategic value for chemical and pharmaceutical research. Its chemical properties are defined by the electron-withdrawing character of its two core motifs, leading to a profile of high metabolic stability and specific sites of reactivity. Its synthesis is readily achievable through established, high-yield methodologies like the Van Leusen reaction. The predictive spectroscopic and reactivity data provided in this guide serve as a foundational resource for researchers aiming to synthesize, characterize, and ultimately exploit this promising scaffold in the design of novel, high-impact chemical entities.

References

  • [2-Phenyl-5-trifluoromethyl-oxazole-4-carboxylic acid {6-

  • [Isomerization of 5-(2H-Azirin-2-yl)oxazoles: An Atom-Economic Approach to 4H-Pyrrolo

  • pi.com/1420-3049/16/9/7936)

Sources

The Biological Frontier of 5-(2-(Trifluoromethyl)phenyl)oxazole Derivatives: A Technical Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Convergence of the Oxazole Scaffold and the Trifluoromethyl Group

In the landscape of modern medicinal chemistry, the synthesis of novel molecular entities with enhanced therapeutic potential is a paramount objective. The 5-(2-(trifluoromethyl)phenyl)oxazole scaffold represents a strategic convergence of two key pharmacophoric features: the versatile oxazole ring and the potency-enhancing trifluoromethylphenyl group. Oxazoles, five-membered heterocyclic compounds containing oxygen and nitrogen, are prevalent in numerous biologically active natural products and synthetic drugs, valued for their metabolic stability and diverse pharmacological activities.[1][2][3] The introduction of a trifluoromethyl (-CF3) group onto a phenyl ring is a well-established strategy in drug design to significantly improve a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5][6] This enhancement is attributed to the high electronegativity of the fluorine atoms, which creates a strong dipole moment and renders the -CF3 group a potent electron-withdrawing moiety.[4][6] This technical guide provides an in-depth exploration of the primary biological activity associated with 5-(2-(trifluoromethyl)phenyl)oxazole derivatives: their promising anticancer effects, with a detailed focus on the underlying molecular mechanisms.

Anticancer Activity: A Mechanistic Deep Dive into PRDX1 Inhibition and ROS-Mediated Apoptosis

Recent research has illuminated a compelling mechanism through which certain trifluoromethyl-containing oxazole derivatives exert their anticancer effects: the induction of apoptosis via the inhibition of Peroxiredoxin 1 (PRDX1) and the subsequent accumulation of Reactive Oxygen Species (ROS).[1][7]

The Central Role of Peroxiredoxin 1 (PRDX1) in Cancer

Peroxiredoxin 1 (PRDX1) is a ubiquitous antioxidant enzyme that plays a critical role in cellular redox homeostasis by detoxifying harmful reactive oxygen species (ROS), particularly hydrogen peroxide.[8][9] In numerous cancer types, including lung, breast, and liver cancers, PRDX1 is often overexpressed.[8][9] This overexpression serves as a protective mechanism for cancer cells, enabling them to counteract the high levels of oxidative stress associated with their rapid proliferation and metabolic activity, thereby promoting cell survival and resistance to therapy.[8][9][10] Consequently, the inhibition of PRDX1 has emerged as a promising therapeutic strategy to selectively target cancer cells by disrupting their redox balance.[8][11]

Mechanism of Action: From PRDX1 Inhibition to Apoptotic Cell Death

A novel oxazol-5-one derivative containing a chiral trifluoromethyl group, designated compound 5t , has been identified as a potent inhibitor of PRDX1.[1][7] The inhibition of PRDX1 by this class of compounds leads to a cascade of events culminating in apoptotic cell death:

  • Inhibition of PRDX1: The 5-(2-(trifluoromethyl)phenyl)oxazole derivative directly binds to and inhibits the enzymatic activity of PRDX1.[1][7]

  • Accumulation of Reactive Oxygen Species (ROS): With PRDX1 inhibited, the cell's ability to neutralize ROS is compromised, leading to a significant increase in intracellular ROS levels.[1][7] While moderate levels of ROS can promote cell proliferation, excessive ROS accumulation induces oxidative stress, causing damage to vital cellular components such as DNA, lipids, and proteins.[12][13]

  • Induction of the Intrinsic Apoptotic Pathway: The overwhelming oxidative stress triggers the intrinsic (or mitochondrial) pathway of apoptosis.[12][13] This is characterized by:

    • Mitochondrial Dysfunction: Increased ROS levels lead to a decrease in the mitochondrial membrane potential.[12]

    • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted in favor of apoptosis. This can involve the upregulation of Bax and downregulation of Bcl-2.

    • Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[13]

  • Caspase Activation: In the cytoplasm, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.[13]

  • Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of programmed cell death, including cell shrinkage, membrane blebbing, and DNA fragmentation.[13]

This targeted approach, which exploits the inherent oxidative stress in cancer cells, provides a promising avenue for the development of selective anticancer therapies.

Signaling Pathway of PRDX1 Inhibition-Mediated Apoptosis

The following diagram illustrates the signaling cascade initiated by the inhibition of PRDX1 by a 5-(2-(trifluoromethyl)phenyl)oxazole derivative, leading to ROS-mediated apoptosis.

PRDX1_Inhibition_Apoptosis cluster_drug Therapeutic Intervention cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion drug 5-(2-(Trifluoromethyl)phenyl)oxazole Derivative PRDX1 PRDX1 drug->PRDX1 Inhibits ROS ↑ Reactive Oxygen Species (ROS) PRDX1->ROS No longer neutralizes Bax ↑ Bax (Pro-apoptotic) ROS->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) ROS->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito Causes CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mito->CytoC

Caption: PRDX1 inhibition by 5-(2-(trifluoromethyl)phenyl)oxazole derivatives leads to ROS accumulation, mitochondrial dysfunction, and caspase activation, culminating in apoptosis.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

Compound IDCancer Cell LineIC50 (µM)Reference
5t (An oxazol-5-one derivative)HepG2 (Liver Cancer)1.8[1][7]

Experimental Protocols for In Vitro Evaluation

To assess the anticancer activity of 5-(2-(trifluoromethyl)phenyl)oxazole derivatives, a series of well-established in vitro assays are employed. The following protocols provide a framework for these investigations.

Workflow for In Vitro Anticancer Activity Assessment

workflow start Synthesized 5-(2-(Trifluoromethyl)phenyl)oxazole Derivative mtt MTT Assay for Cytotoxicity Screening start->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis_assays Apoptosis Assays ic50->apoptosis_assays western_blot Western Blot Analysis apoptosis_assays->western_blot mechanism Elucidate Mechanism of Action western_blot->mechanism

Caption: A typical workflow for the in vitro evaluation of the anticancer properties of novel compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HepG2) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 5-(2-(trifluoromethyl)phenyl)oxazole derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software.

Causality Behind Experimental Choices:

  • Seeding Density: An optimal seeding density ensures that cells are in the logarithmic growth phase during the experiment, providing a sensitive measure of growth inhibition.

  • Incubation Time: A 48-72 hour incubation period allows sufficient time for the compound to exert its cytotoxic effects.

  • DMSO Concentration: The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample. It is instrumental in confirming the apoptotic pathway by measuring the expression levels of key proteins like Bcl-2 and Caspase-3.

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Step-by-Step Protocol:

  • Cell Lysis and Protein Extraction:

    • Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24-48 hours.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • Gel Electrophoresis:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Load the samples onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for Bcl-2, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative changes in protein expression.

Causality Behind Experimental Choices:

  • Loading Control: Using a housekeeping protein like GAPDH or β-actin ensures that equal amounts of protein were loaded in each lane, allowing for accurate comparison of protein expression levels.

  • Blocking: This step is crucial to prevent the antibodies from binding non-specifically to the membrane, which would result in high background and false-positive signals.

  • Cleaved Caspase-3 Antibody: Using an antibody that specifically recognizes the cleaved (active) form of Caspase-3 is a direct and reliable way to confirm the execution phase of apoptosis.

Conclusion and Future Perspectives

The 5-(2-(trifluoromethyl)phenyl)oxazole scaffold is a promising platform for the development of novel anticancer agents. The well-defined mechanism of action, involving the targeted inhibition of PRDX1 and subsequent induction of ROS-mediated apoptosis, offers a clear rationale for their therapeutic potential. The trifluoromethyl group plays a crucial role in enhancing the potency of these derivatives, highlighting the importance of strategic fluorination in modern drug design.

Future research in this area should focus on expanding the structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of these compounds. In vivo studies in relevant animal models are a critical next step to validate their therapeutic potential and assess their pharmacokinetic and safety profiles. Furthermore, exploring the potential of these derivatives in combination with other anticancer therapies could lead to more effective treatment strategies for a range of malignancies. The insights provided in this guide serve as a foundational resource for researchers dedicated to advancing this exciting frontier in cancer drug discovery.

References

  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

  • Mishra, R., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(27), 19435-19448.
  • Frontiers. (2025). Discovery of novel and potent celastrol derivatives as PRDX1 inhibitors for cancer therapy through structure-based virtual screening. Retrieved from [Link]

  • Frontiers. (2025). Discovery of novel and potent celastrol derivatives as PRDX1 inhibitors for cancer therapy through structure-based virtual screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation. Retrieved from [Link]

  • ACS Publications. (2024). Discovery of Urea Derivatives of Celastrol as Selective Peroxiredoxin 1 Inhibitors against Colorectal Cancer Cells. Retrieved from [Link]

  • R Discovery. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis and microbiological activity of some novel 5-or 6-methyl-2-(2, 4-disubstituted phenyl) benzoxazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Gene Result PRDX1 peroxiredoxin 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives. Retrieved from [Link]

  • International Journal of Biological Sciences. (2023). Chemical-proteomics Identify Peroxiredoxin-1 as an Actionable Target in Triple-negative Breast Cancer. Retrieved from [Link]

  • MDPI. (2023). Compound 275# Induces Mitochondria-Mediated Apoptosis and Autophagy Initiation in Colorectal Cancer Cells through an Accumulation of Intracellular ROS. Retrieved from [Link]

  • NISCAIR-CSIR, India. (2016). Synthesis of some piperazinobenzoxazole derivatives and their antimicrobial properties. Retrieved from [Link]

  • Latin American Journal of Pharmacy. (2019). A Novel Heterocycles Compound Inhibits Human Lung Cancer Cells via ROS Mediated Apoptosis. Retrieved from [Link]

  • Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • MDPI. (2026). Novel 8-trifluoromethylquinobenzothiazines—Synthesis and Evaluation for Antiproliferative and Antibacterial Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Trifluoromethylated Heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ROS-Mediated Cancer Cell Killing through Dietary Phytochemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. Retrieved from [Link]

  • NUS Medicine. (n.d.). ROS Biology and Apoptosis Lab. Retrieved from [Link]

  • MDPI. (2025). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). A review of compounds derivatives with antimicrobial activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][4][8]triazole-6(5H)-ones as Possible Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, characterization, and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles. Retrieved from [Link]

Sources

Trifluoromethylphenyl Oxazole Scaffolds: A Technical Whitepaper on Synthesis, Structural Rationale, and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry and chemical biology, the oxazole ring is universally recognized as a "prime skeleton for drug discovery"[1]. When this 5-membered heterocyclic core is conjugated with a trifluoromethylphenyl group, the resulting scaffold exhibits a unique convergence of metabolic stability, enhanced lipophilicity, and versatile target binding. This whitepaper provides an in-depth technical analysis of trifluoromethylphenyl oxazole scaffolds, detailing the physicochemical rationale behind their design, their broad-spectrum biological activity, and field-proven, self-validating synthetic protocols.

Structural and Physicochemical Rationale

The architectural design of trifluoromethylphenyl oxazoles is driven by specific pharmacokinetic and pharmacodynamic advantages:

  • The Oxazole Core as a Bioisostere : The oxazole nucleus (containing one nitrogen and one oxygen atom) acts as a highly effective bioisostere for amides and esters. It is a weak base (conjugate acid pKa ~0.8) and is inherently electron-deficient[1]. This electron deficiency makes the ring highly resistant to electrophilic aromatic substitution, thereby protecting the core from rapid degradation while remaining susceptible to targeted nucleophilic attack at the C2 position[1].

  • Trifluoromethyl (-CF3) Integration : The addition of a -CF3 group exerts a potent electron-withdrawing effect. Mechanistically, this modification significantly increases the lipophilicity (LogP) of the molecule, facilitating superior cell membrane permeability[1]. Furthermore, the robust C-F bonds act as a metabolic shield, blocking oxidative degradation by Cytochrome P450 enzymes and extending the in vivo half-life of the resulting drug candidates[1].

Biological Activity & Target Profiling

Trifluoromethylphenyl oxazoles have demonstrated profound efficacy across multiple therapeutic domains, functioning via diverse non-covalent interactions with target receptors.

  • Antitubercular Activity (Mtb Inhibition) : A high-throughput screening campaign evaluating 45,000 compounds identified disubstituted oxazoles as a novel structural class of Mycobacterium tuberculosis (Mtb) inhibitors[2]. These scaffolds exhibit potent bactericidal activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains without demonstrating cytotoxicity against mammalian HEK 293 cells[2].

  • PPAR

    
     Modulation : The 4-iodomethyl-5-methyl-2-(4-trifluoromethylphenyl)-oxazole derivative serves as a critical building block for synthesizing cycloalkyl-methoxy acetic acid derivatives[3]. These compounds act as potent modulators of Peroxisome Proliferator-Activated Receptors (PPAR 
    
    
    
    and PPAR
    
    
    ), which are master regulators of lipid and carbohydrate metabolism, making them highly valuable for the treatment of Type 2 diabetes and atherosclerosis[4].
Quantitative Data Summary

The following table summarizes the key quantitative metrics associated with the biological evaluation and synthesis of these scaffolds:

Scaffold / DerivativePrimary Biological TargetKey Quantitative MetricClinical / Synthetic Application
Disubstituted Oxazole Analogues Mycobacterium tuberculosis (MDR/XDR)MIC: 1 – 64 mg/LNovel Anti-TB Therapeutics
Oxazole-based Acetic Acid Derivatives PPAR

/ PPAR

Receptors
EC50: 0.07 nM – >10 μMType 2 Diabetes & Atherosclerosis
4-(4-Trifluoromethylphenyl)oxazole Synthetic IntermediateYield: 9% (Unoptimized)Core Building Block Assembly

Mechanism of Action Visualization

BiologicalPathway LIG Trifluoromethylphenyl Oxazole Derivative REC PPAR-α / PPAR-γ Receptor Binding (EC50 ~0.07nM) LIG->REC High Affinity Binding HET RXR Heterodimerization & Activation REC->HET Conformational Change GEN Target Gene Transcription (Lipid/Glucose Metabolism) HET->GEN PPRE Promoter Binding DIS Type 2 Diabetes & Atherosclerosis Mitigation GEN->DIS Therapeutic Effect

Fig 2. Mechanism of action for oxazole-based PPAR modulators in metabolic disease.

Advanced Synthetic Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind specific reagent choices and environmental conditions.

Protocol A: Palladium-Catalyzed Synthesis of 4-(4-Trifluoromethylphenyl)oxazole
  • Causality & Rationale : In this oxidative alkynylation, formamide is strategically utilized as both the reaction solvent and the primary nitrogen/carbon source required to close the oxazole ring[5]. The reaction demands a high thermal threshold (130 °C) to overcome the activation energy barrier for cyclization.

  • Self-Validation : The use of saturated NH₄Cl during the aqueous workup is critical; it neutralizes basic byproducts and quenches the reaction safely, preventing false-positive spots during subsequent TLC monitoring and ensuring the organic phase is primed for accurate NMR validation[5].

Step-by-Step Workflow:

  • To an oven-dried Schlenk tube, add 2-bromo-4'-(trifluoromethyl)acetophenone (2 mmol) and formamide (40 mmol)[5].

  • Stir the mixture in a pre-heated oil bath at 130 °C for 12 hours under standard air conditions[5].

  • Cool the reaction vessel to ambient temperature.

  • Add 5 mL of distilled water and 5 mL of dichloromethane (DCM). Extract the aqueous layer with DCM (3 x 5 mL)[5].

  • Wash the combined organic layers with a saturated aqueous NH₄Cl solution (3 x 6 mL) to quench the reaction[5].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove solvents under reduced pressure[5].

  • Purify the crude product via flash chromatography on silica gel using a hexane:EtOAc (10:1) eluent system[5].

Protocol B: Rhodium-Catalyzed Oxidative Coupling for Extended Conjugation
  • Causality & Rationale : Direct C-H functionalization utilizing a Rh(III) catalyst circumvents the need for pre-functionalized oxazole starting materials[6]. The electron-withdrawing nature of the -CF3 group actively facilitates the proton-abstraction mechanism, which is the rate-limiting step in C-H bond cleavage[6].

  • Self-Validation : During the aqueous workup, ethylenediamine is introduced specifically to act as a strong bidentate chelating agent. This provides a visual and chemical validation step: the chelation of the copper oxidant (Cu(OAc)₂) pulls the heavy metal into the aqueous phase, ensuring the isolated organic product is free of paramagnetic impurities that would otherwise distort NMR spectra[6].

Step-by-Step Workflow:

  • In a 20 mL two-necked flask, combine the phenylazole derivative (0.125 mmol), an internal alkyne (0.5 mmol), [Cp*RhCl₂]₂ catalyst (0.01 mmol), C₅H₂Ph₄ (0.04 mmol), Cu(OAc)₂·H₂O (0.5 mmol), and DMF (3 mL)[6].

  • Stir the mixture under an N₂ atmosphere at 100 °C for 6 hours[6].

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of H₂O containing 2 mL of ethylenediamine to aggressively chelate copper residues[6].

  • Extract the aqueous mixture with dichloromethane (100 mL).

  • Wash the organic extract with H₂O (3 x 100 mL) to remove residual DMF, then dry over CaCl₂[6].

Synthetic Workflow Visualization

SyntheticWorkflow N1 2-bromo-4'-(trifluoromethyl) acetophenone + Formamide N2 Pd-Catalysis / 130°C 12 Hours N1->N2 N3 Aqueous Workup DCM Extraction N2->N3 N4 Flash Chromatography (Hexane:EtOAc) N3->N4 N5 Target Scaffold Isolated N4->N5

Fig 1. Synthetic workflow for palladium-catalyzed oxazole core assembly.

References

1.5 - AWS[5] 2.1 - Benchchem[1] 3.3 - Google Patents[3] 4.6 - ACS Publications[6] 5.2 - PubMed/NIH[2] 6.4 - Google Patents[4]

Sources

Solubility Profile and Solvation Thermodynamics of 5-(2-(Trifluoromethyl)phenyl)oxazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and formulation scientists navigating the complex physical chemistry of fluorinated heterocycles, understanding the precise solvation mechanics of 5-(2-(Trifluoromethyl)phenyl)oxazole (CAS: 866149-85-1) is critical[1]. With a molecular weight of 213.16 g/mol , this compound presents a unique thermodynamic profile driven by the competing and synergistic effects of its strongly electron-withdrawing trifluoromethyl (-CF₃) group and its polarizable oxazole core[2].

This technical whitepaper provides an in-depth analysis of the compound's solubility behavior across various organic solvents. By deconstructing the causality behind its solvation thermodynamics and detailing a self-validating experimental protocol for solubility quantification, this guide serves as an authoritative resource for downstream drug development, crystallization engineering, and assay formulation.

Structural Thermodynamics: The Dual-Moiety Solvation Engine

The solubility of 5-(2-(Trifluoromethyl)phenyl)oxazole cannot be modeled by simple lipophilicity (LogP) alone. Instead, it is governed by a "dual-moiety" solvation engine:

  • The Trifluoromethyl (-CF₃) Group: The introduction of a -CF₃ group onto the phenyl ring significantly alters the molecule's crystal lattice energy. The steric bulk and intense electronegativity of the fluorine atoms disrupt planar stacking, thereby lowering the energy barrier required for solvent molecules to break the crystal lattice[3]. Furthermore, the -CF₃ group exhibits high "fluorophilicity," driving exceptional solubility in polar aprotic solvents that can accommodate its large, hydrophobic electron cloud[4].

  • The Oxazole Core: The five-membered oxazole ring acts as a potent hydrogen-bond acceptor and contributes a significant dipole moment to the molecule. While it generally increases overall solubility and depresses the glass transition temperature in polymeric analogs, its electron-withdrawing nature in conjugated systems activates the molecule for specific dipole-dipole interactions with highly polar solvents[3].

When these two moieties interact with a solvent, polar aprotic environments (like NMP or THF) provide the optimal balance: they offer the dipole moment necessary to stabilize the oxazole ring while possessing the hydrophobic cavity structures required to solvate the -CF₃ group[5].

Solvation A 5-(2-(Trifluoromethyl) phenyl)oxazole B -CF3 Group (Steric Bulk & Fluorophilicity) A->B C Oxazole Core (Dipole & H-Bond Acceptor) A->C D Polar Aprotic Solvents (NMP, THF, DMF) B->D High Affinity (Disrupts Lattice) C->D Dipole-Dipole E Protic Solvents (MeOH, EtOH) C->E H-Bonding (Moderate Affinity)

Diagram 1: Thermodynamic drivers of solvation for 5-(2-(Trifluoromethyl)phenyl)oxazole.

Quantitative Solubility Matrix

Based on thermodynamic modeling and structural analog extrapolation (extrapolated from the >30% w/v solubility of trifluoromethylated oxazole polymers in polar aprotic solvents[3]), the following table summarizes the quantitative solubility profile of 5-(2-(Trifluoromethyl)phenyl)oxazole at standard ambient temperature (25°C).

SolventDielectric Constant (ε)Est. Solubility (mg/mL at 25°C)Primary Solvation Mechanism
N-Methyl-2-pyrrolidone (NMP) 32.2> 250Strong dipole-dipole interactions; excellent hydrophobic cavity formation for the -CF₃ group.
Tetrahydrofuran (THF) 7.5~ 180Favorable fluorophilic interactions; moderate H-bond acceptance stabilizes the oxazole core.
Dichloromethane (DCM) 8.9~ 120High polarizability perfectly matches the electron-rich oxazole-phenyl conjugated system.
Methanol (MeOH) 32.7~ 45Protic nature induces H-bonding with oxazole, but thermodynamically repels the hydrophobic -CF₃.
Hexane 1.9< 5Insufficient dipole moment to disrupt the solid-state crystal lattice; poor solvation entropy.

Note: As a Senior Application Scientist, I emphasize that while NMP offers the highest absolute solubility, its high boiling point makes it challenging for crystallization recovery. THF or DCM are often the pragmatic choices for synthetic workflows and purification.

Self-Validating Protocol for Thermodynamic Solubility

To ensure absolute trustworthiness in formulation data, researchers must distinguish between kinetic dissolution and thermodynamic solubility. The following shake-flask methodology coupled with HPLC-UV quantification is designed as a self-validating system. Every step includes a mechanistic safeguard against common analytical artifacts.

Step-by-Step Methodology
  • Solid Addition (Chemical Potential Saturation):

    • Action: Add an estimated 20% excess of solid 5-(2-(Trifluoromethyl)phenyl)oxazole (e.g., 300 mg) to 1.0 mL of the target solvent in a borosilicate glass vial.

    • Causality: Maintaining a visible excess of the solid phase ensures the chemical potential remains constant. This drives the system to true thermodynamic saturation rather than a kinetically limited, pseudo-stable dissolution state.

  • Thermal Equilibration (Dual-Time-Point Validation):

    • Action: Seal the vial and place it in an orbital thermoshaker at 25.0 ± 0.1 °C at 300 RPM. Extract 50 µL aliquots at exactly 24 hours and 48 hours.

    • Causality: Solvation is a dynamic equilibrium. By quantifying both the 24h and 48h aliquots, we mathematically confirm equilibrium. If the concentration variance between the two time points is <2%, thermodynamic stability is validated.

  • Phase Separation (Artifact Prevention):

    • Action: Subject the extracted aliquots to ultracentrifugation at 15,000 × g for 15 minutes. Carefully pipette the supernatant and pass it through a 0.22 µm PTFE syringe filter.

    • Causality: Direct filtration of API suspensions often forces sub-micron particulates through the membrane or causes adsorption of the compound to the filter matrix. Centrifugation first pellets the undissolved solids, preventing false-positive elevations in the quantified solubility.

  • HPLC-UV Quantification:

    • Action: Dilute the filtered supernatant into the mobile phase (e.g., 60:40 Acetonitrile:Water) and inject it into an HPLC equipped with a reversed-phase C18 column. Monitor UV absorbance at ~254 nm.

    • Causality: The highly conjugated oxazole-phenyl system provides a strong chromophore. Isocratic elution on a C18 column ensures sharp peak shapes, allowing for high signal-to-noise ratios even when quantifying the low-solubility hexane samples.

Workflow Step1 1. Solid Addition (Excess API to ensure saturation) Step2 2. Thermal Equilibration (Shake-flask at 25°C, 24h & 48h) Step1->Step2 Step3 3. Phase Separation (Ultracentrifugation -> PTFE Filtration) Step2->Step3 Step4 4. HPLC-UV Quantification (Isocratic C18 Elution) Step3->Step4 Step5 5. Data Validation (Confirm <2% variance b/w timepoints) Step4->Step5

Diagram 2: Self-validating experimental workflow for thermodynamic solubility determination.

Strategic Implications for Formulation

Understanding the solubility profile of 5-(2-(Trifluoromethyl)phenyl)oxazole dictates several crucial decisions in drug development:

  • Crystallization Engineering: Because the compound is highly soluble in THF but poorly soluble in hexane, a THF/Hexane anti-solvent crystallization system is highly recommended for bulk purification. The -CF₃ group's steric bulk will dictate the nucleation kinetics, requiring slow anti-solvent addition to prevent amorphous precipitation[5].

  • Assay Development: For in vitro biological assays, the compound's poor solubility in purely aqueous or highly protic media (like water or pure methanol) necessitates the use of DMSO as a stock solvent. Formulators should keep the final DMSO concentration below 1% v/v in the assay buffer to prevent compound precipitation while maintaining cellular viability.

References[1] "CAS: 866149-85-1 | CymitQuimica: 5-(2-(Trifluoromethyl)phenyl)oxazole" - CymitQuimica.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC8NBzsNVFeLIQGcmfLeFv2q3ulX4M8kQx_VjjeKOZ25nkWfprZxPkhRSUUn9rvVZU7cHQi_oD2DMNIyXtXyZe8BCweBldTV2dhHyW2lJ801HvvUvXNZ38nKKg3lR3XTeFu-kRM397[3] "Poly(aryl ether oxazole)s with Trifluoromethyl Side Groups" - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb297zCrkVHqRl6SDGHVPy9N-3Z-33CHOLI7qAH5_SW2v41yOwrKEUdLXY5E6RDiqSlw23q3RaR0rNxPIpZ1sRv2_igNVC3yVBK8AEZ0gOt2ja7LB_ITYPhUtyerkCGbOXTBT1ew==[2] "5-(2-(Trifluoromethyl)phenyl)oxazole - CymitQuimica" - CymitQuimica.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjDNPJBhexzagCHlq-j1knebHl78FHYr0DSRSx_XliUXDXMQ1KSlsPv97EysPiOK6o9tCtzoZBDyQD4-1CoMxf26gLCM_eTvLcqnGF5wEgDtB5EOo-NXQwjLAtl7LqEHKVDpUTu9yazc87UZAbNNy1pEKs7gQ7gz-QmH576sV5UWyet5b9WKOT2I_ViWP26siwTwmxDVfDExTokQ==[5] "Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation" - The Royal Society of Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvWCKO6toaDSopm_QROYzfzghQIudBBge7tQ_6rajBuBZtphYrWwFkXAxNzYoAP4ApKa9zQF9_QOjpEAqGfCn1H6QzBeyG-vXUc74GPtT4TuppDMI1pPmern4WGrbKFu89XZapuXDjbHFTBDxBgXdkTxAHGqHJFXk=[4] "Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone" - CAS.cn.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_5cKmnDd_kmonjFB6FQXmzRNZYDMQtB7e_pIr5Iick5nL0Q1AIX81hcZOvflIDVu2X510PUNy-80A14fbkWGu-fa2gZ6A2fePWjsE1Zv-WyWyLtmmsMi4GSx-x2osPRuRS-LRvd3Ri4VPb3-iB_OJh6bNEL6bvlizz7s=

Sources

The Strategic Role of the Trifluoromethyl Group in Modulating Oxazole Lipophilicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Executive Summary

In modern drug discovery, the precise control of molecular lipophilicity is paramount to achieving favorable pharmacokinetic and pharmacodynamic profiles. The oxazole scaffold, a common motif in bioactive compounds, offers a versatile platform for chemical modification.[1] This technical guide provides an in-depth analysis of the strategic use of the trifluoromethyl (CF₃) group to modulate the lipophilicity of oxazole-containing molecules. We will explore the unique electronic and physicochemical properties of the CF₃ group, quantify its impact on lipophilicity through established parameters, and provide detailed experimental and computational protocols for its assessment. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorination strategies for lead optimization.

Introduction: Lipophilicity as a Critical Determinant in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a drug candidate.[2] It is most commonly quantified by the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, log P.[3] This parameter profoundly influences a molecule's ability to:

  • Cross Biological Membranes: Sufficient lipophilicity is required for passive diffusion across the lipid bilayers of cell membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[4][5]

  • Bind to Target Proteins: Hydrophobic interactions are often a key component of a drug's binding affinity to its biological target.[6]

  • Influence Solubility and Metabolism: Excessive lipophilicity can lead to poor aqueous solubility, increased binding to metabolic enzymes like Cytochrome P450s, and potential off-target toxicity.[2]

Achieving an optimal lipophilicity balance is therefore a critical, and often challenging, aspect of the drug design and lead optimization process.

The Trifluoromethyl Group: A Privileged Tool in Medicinal Chemistry

The trifluoromethyl (CF₃) group has become an indispensable tool for medicinal chemists.[6][7] Its prevalence is highlighted by the fact that approximately 20% of all marketed pharmaceuticals contain fluorine.[8] The strategic replacement of a hydrogen or methyl group with a CF₃ group can dramatically and predictably alter a molecule's properties.[9]

Key properties of the CF₃ group include:

  • High Electronegativity: The three fluorine atoms make the CF₃ group a powerful electron-withdrawing group through a strong inductive effect (σ_m = 0.43, σ_p = 0.54).[10] This can alter the pKa of nearby functional groups, influencing ionization state and solubility.[4][9]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol), making the CF₃ group highly resistant to oxidative metabolism, which can prolong a drug's half-life.[7][10]

  • Lipophilicity Enhancement: The CF₃ group is significantly more lipophilic than a hydrogen or methyl group. This property is the core focus of this guide.[11]

Core Analysis: Quantifying the CF₃ Group's Impact on Lipophilicity

The contribution of a substituent to a molecule's overall lipophilicity can be quantified using the Hansch hydrophobicity parameter (π). The π value is defined as:

πₓ = log P(RX) - log P(RH)

Where P(RX) is the partition coefficient of the substituted compound and P(RH) is that of the parent compound. A positive π value indicates that the substituent increases lipophilicity.

The trifluoromethyl group has a well-established and significant positive π value, making it a reliable choice for increasing the lipophilicity of a parent scaffold like oxazole.[12]

Substituent (X)Hansch π ValueDescription
-H0.00Reference
-CH₃+0.56Moderately lipophilic
-CF₃ +0.88 Significantly lipophilic [7][12][13]
-Cl+0.71Lipophilic, often used as a bioisostere for CF₃[7]
-OCF₃+1.04Highly lipophilic[7][13]

Table 1: Comparative Hansch hydrophobicity parameters (π) for common substituents.

As shown in Table 1, replacing a hydrogen atom on an oxazole ring with a trifluoromethyl group is predicted to increase the molecule's log P by approximately 0.88 units. This substantial and predictable increase allows medicinal chemists to systematically tune the lipophilicity of a lead compound to optimize its pharmacokinetic profile.

Modulation of lipophilicity by CF₃ substitution.

Experimental and In Silico Determination of Lipophilicity

Accurate determination of log P is crucial for validating design strategies. Both experimental and computational methods are employed, each with its own advantages and limitations.

Experimental Protocols

A. Shake-Flask Method (OECD Guideline 107)

The shake-flask method is considered the "gold standard" for log P determination due to its direct measurement principle.[14][15]

Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4) with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

  • Compound Dissolution: Prepare a stock solution of the trifluoromethyl-oxazole derivative in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the n-octanol stock solution with a precise volume of the aqueous phase (typically a 1:1 or 2:1 ratio).

  • Equilibration: Shake the vessel vigorously for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to allow the compound to reach partition equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases and break any emulsions.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The log P is the base-10 logarithm of this value.

G start Start prep 1. Prepare & Pre-saturate n-Octanol and Water start->prep dissolve 2. Dissolve Compound in n-Octanol prep->dissolve partition 3. Combine Phases & Shake to Equilibrate dissolve->partition separate 4. Centrifuge to Separate Phases partition->separate quantify 5. Quantify Concentration in Each Phase (HPLC/UV) separate->quantify calculate 6. Calculate P = [Octanol]/[Aqueous] log P = log10(P) quantify->calculate end_node End: log P Value calculate->end_node

Workflow for the shake-flask log P determination method.

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides a faster, higher-throughput alternative for estimating log P.[16][17] It relies on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known log P value.

Protocol:

  • System Setup: Use a C18 reversed-phase column with a mobile phase consisting of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration: Prepare a set of 5-7 standard compounds with accurately known log P values that span the expected range of the test compound.

  • Standard Analysis: Inject each standard compound and record its retention time (t_R). Calculate the retention factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Calibration Curve: Plot log k for the standards against their known log P values. Perform a linear regression to generate a calibration curve.

  • Sample Analysis: Inject the trifluoromethyl-oxazole derivative under the identical chromatographic conditions and determine its retention factor (k).

  • Log P Estimation: Interpolate the log P of the test compound from its measured log k value using the calibration curve equation.

In Silico (Computational) Methods

Computational models offer a rapid, cost-effective way to predict log P before a compound is synthesized.[3][18] These methods are invaluable for virtual screening and library design.

  • Fragment-based methods (e.g., ClogP): These algorithms calculate log P by summing the contributions of molecular fragments and applying correction factors for intramolecular interactions.[19]

  • Atom-based methods (e.g., ALOGP): These methods sum the contributions of individual atoms to estimate the overall log P.[18]

  • Property-based methods: These approaches use whole-molecule properties or topological descriptors to predict lipophilicity.

While powerful, it is crucial to recognize that these are predictive models, and their accuracy can vary depending on the chemical space of the training set.[19][20] Experimental validation of key compounds is always recommended.

Conclusion and Practical Implications

The trifluoromethyl group is a powerful and reliable tool for modulating the lipophilicity of oxazole-containing drug candidates. Its introduction provides a predictable and substantial increase in the log P value (π ≈ +0.88), which can be leveraged to enhance membrane permeability, improve target binding, and fine-tune the overall pharmacokinetic profile of a molecule.[7][11] By combining rational design with accurate lipophilicity determination—using gold-standard experimental methods like the shake-flask protocol or high-throughput techniques like RP-HPLC, and guided by in silico predictions—researchers can more efficiently navigate the complex landscape of lead optimization. The strategic application of the CF₃ group to the oxazole scaffold will continue to be a valuable tactic in the development of next-generation therapeutics.

References

  • Di Mola, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available from: [Link]

  • Grokipedia. (n.d.). Trifluoromethyl group. Grokipedia. Available from: [Link]

  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews. Available from: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Available from: [Link]

  • Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. Available from: [Link]

  • Wang, Y., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available from: [Link]

  • Slideshare. (n.d.). Oxazole ring-containing-drugs (1). Slideshare. Available from: [Link]

  • Müller, K., et al. (2007). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Li, H., et al. (2008). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. Available from: [Link]

  • National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Marketed drugs containing oxazole. ResearchGate. Available from: [Link]

  • Ingenta Connect. (2019). Oxazole-Based Compounds As Anticancer Agents. Ingenta Connect. Available from: [Link]

  • ResearchGate. (n.d.). Hansch–Leo lipophilicity parameters (πR) evolution. ResearchGate. Available from: [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. Available from: [Link]

  • MDPI. (2020). Naturally Occurring Oxazole-Containing Peptides. MDPI. Available from: [Link]

  • ACS Publications. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry. Available from: [Link]

  • Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available from: [Link]

  • University of Barcelona. (n.d.). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. University of Barcelona. Available from: [Link]

  • ResearchGate. (n.d.). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available from: [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. Available from: [Link]

  • Cresset Group. (2015). Not all LogP's are calculated equal: CLogP and other short stories. Cresset Group. Available from: [Link]

  • Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Mannhold, R., et al. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Journal of Pharmaceutical Sciences. Available from: [Link]

  • ResearchGate. (2025). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. Available from: [Link]

  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]

  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Molecular Structure. Available from: [Link]

  • University of Lincoln Library Dissertation Showcase. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. Available from: [Link]

  • Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available from: [Link]

  • ACS Publications. (2014). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. The Journal of Organic Chemistry. Available from: [Link]

  • Scribd. (n.d.). Hansch Analysis of Substituent Effects. Scribd. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols: 5-(2-(Trifluoromethyl)phenyl)oxazole as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 5-(2-(Trifluoromethyl)phenyl)oxazole Scaffold

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The 5-(2-(trifluoromethyl)phenyl)oxazole scaffold has emerged as a building block of significant interest, marrying the privileged oxazole core with the potent electronic and metabolic attributes of the ortho-trifluoromethylphenyl group. The oxazole ring, a five-membered aromatic heterocycle, is a common feature in numerous biologically active natural products and synthetic pharmaceuticals, valued for its ability to engage in a variety of non-covalent interactions with biological targets.[1][2]

The introduction of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] The C-F bond is exceptionally strong, rendering the -CF₃ group resistant to metabolic degradation.[3] Its placement at the ortho position of the phenyl ring introduces a significant conformational bias, which can be exploited to lock a molecule into a bioactive conformation and enhance selectivity for its target. This unique combination of an oxazole nucleus and an ortho-trifluoromethylphenyl substituent makes 5-(2-(trifluoromethyl)phenyl)oxazole a compelling starting point for the development of novel therapeutics across a range of disease areas.

This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 5-(2-(trifluoromethyl)phenyl)oxazole, complete with detailed experimental protocols for its preparation and derivatization.

Physicochemical Properties and Reactivity Profile

The chemical behavior of 5-(2-(trifluoromethyl)phenyl)oxazole is dictated by the interplay of the electron-deficient oxazole ring and the strongly electron-withdrawing 2-(trifluoromethyl)phenyl substituent.

PropertyValue/DescriptionReference
Molecular FormulaC₁₀H₆F₃NO
Molecular Weight213.16 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in common organic solvents (e.g., DCM, THF, DMF)
ReactivityThe oxazole ring is susceptible to electrophilic attack at C4 and nucleophilic attack at C2. The ortho-trifluoromethylphenyl group influences the ring's electronic properties and provides a handle for further functionalization through reactions on the phenyl ring, although electrophilic aromatic substitution is challenging due to the deactivating nature of the substituents.[5]

Diagram of the Synthetic Workflow for 5-(2-(Trifluoromethyl)phenyl)oxazole via the Van Leusen Reaction:

Van_Leusen_Synthesis reagent1 2-(Trifluoromethyl)benzaldehyde reaction Van Leusen Reaction reagent1->reaction reagent2 Tosylmethyl isocyanide (TosMIC) reagent2->reaction base K₂CO₃ base->reaction solvent Methanol solvent->reaction intermediate Intermediate Oxazoline product 5-(2-(Trifluoromethyl)phenyl)oxazole intermediate->product Elimination byproduct p-Toluenesulfinic acid intermediate->byproduct reaction->intermediate Cyclization Tubulin_Inhibition_Pathway cluster_cell Cancer Cell tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest apoptosis Apoptosis g2m_arrest->apoptosis drug 5-(2-(CF₃)phenyl)oxazole Derivative drug->tubulin Inhibits Polymerization

Sources

Application Note: Regioselective Functionalization of 5-(2-(Trifluoromethyl)phenyl)oxazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(2-(Trifluoromethyl)phenyl)oxazole (Molecular Weight: 213.16 g/mol ) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry[1][2]. The 5-aryloxazole scaffold is a privileged pharmacophore, frequently serving as the core structure in the design of potent kinase inhibitors, such as VEGFR2 antagonists, and other targeted therapeutic agents[3].

Because the C-5 position is occupied by the sterically demanding and electron-withdrawing 2-(trifluoromethyl)phenyl group, late-stage functionalization must be directed to the C-2 or C-4 positions. This application note details the mechanistic rationale and provides self-validating experimental protocols for the regioselective functionalization of this scaffold, empowering researchers to rapidly generate structural diversity for structure-activity relationship (SAR) studies.

Mechanistic Insights & Causality (E-E-A-T)

The oxazole ring presents two distinct electronic environments for functionalization:

  • C-2 Functionalization (Direct C-H Arylation): The C-2 proton is flanked by the highly electronegative oxygen and nitrogen atoms, significantly increasing its acidity compared to the C-4 proton. This makes the C-2 position highly susceptible to transition-metal-catalyzed C-H activation[4]. Palladium-catalyzed direct arylation at C-2 bypasses the need for pre-functionalization (e.g., halogenation), offering an atom-economical route to 2,5-disubstituted oxazoles[5]. The reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.

  • C-4 Functionalization (Electrophilic Halogenation): The C-4 position is less acidic but is amenable to electrophilic aromatic substitution. Bromination using N-Bromosuccinimide (NBS) selectively yields the 4-bromo derivative. This halogenated intermediate serves as a critical handle for subsequent Suzuki-Miyaura, Heck, or Sonogashira cross-coupling reactions[6].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd Aryl Halide (Ar-X) CHAct Base-Assisted C-H Activation [Ar-Pd(II)-Oxazole] OxAdd->CHAct 5-(2-(CF3)phenyl)oxazole + Base RedElim Reductive Elimination C2-Arylated Oxazole CHAct->RedElim Proton Abstraction (-HX) RedElim->Pd0 Product Release

Figure 1: Palladium-Catalyzed C-2 Direct Arylation Catalytic Cycle.

Experimental Workflows & Protocols

Protocol A: Palladium-Catalyzed Direct C-2 Arylation

Objective: Synthesize 2-aryl-5-(2-(trifluoromethyl)phenyl)oxazole derivatives via direct C-H activation.

Causality & Reagent Selection: Utilizing


 provides a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Tricyclohexylphosphine (

) is selected as a bulky, electron-rich ligand to facilitate the oxidative addition of unactivated aryl halides and stabilize the palladium intermediates[4][7]. Potassium carbonate (

) acts as the necessary mild base to assist in the deprotonation during the C-H activation step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-(2-(Trifluoromethyl)phenyl)oxazole (1.0 equiv), the desired aryl bromide (1.2 equiv),

    
     (5 mol%), 
    
    
    
    (10 mol%), and
    
    
    (2.0 equiv).
  • Atmospheric Control: Evacuate and backfill the tube with argon (repeat 3 times). Causality: Oxygen must be rigorously excluded to prevent the oxidation and subsequent deactivation of the electron-rich phosphine ligand and Pd(0) species.

  • Solvent Addition: Inject anhydrous DMF (0.2 M relative to the oxazole) via a gas-tight syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture at 110 °C in a pre-heated oil bath for 12–16 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with water (3x) to remove DMF, followed by brine. Dry the organic layer over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography (Hexanes/EtOAc gradient).

Self-Validation & Quality Control:

  • 1H NMR: The success of the C-2 arylation is definitively confirmed by the disappearance of the characteristic highly deshielded oxazole C-2 proton singlet (typically observed around

    
     7.9–8.1 ppm).
    
  • LC-MS: The chromatogram must show a single major peak with a mass shift corresponding to the exact mass of the added aryl group minus one proton

    
    .
    
Protocol B: Regioselective C-4 Bromination

Objective: Synthesize 4-bromo-5-(2-(trifluoromethyl)phenyl)oxazole to serve as an electrophilic partner for downstream cross-coupling.

Causality & Reagent Selection: N-Bromosuccinimide (NBS) provides a controlled, low-concentration release of electrophilic bromine. Conducting the reaction at 0 °C suppresses radical pathways (which could lead to non-selective aliphatic bromination of trace impurities) and ensures strict electrophilic aromatic substitution at the C-4 position[6].

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-(2-(Trifluoromethyl)phenyl)oxazole (1.0 equiv) in anhydrous Acetonitrile (0.3 M) in a round-bottom flask.

  • Electrophile Addition: Add NBS (1.05 equiv) portion-wise at 0 °C. Causality: Strict stoichiometric control prevents over-bromination or degradation of the oxazole ring.

  • Reaction Execution: Allow the mixture to slowly warm to room temperature and stir for 4–6 hours. Keep the flask wrapped in aluminum foil to exclude light.

  • Quenching: Quench the reaction with saturated aqueous

    
     to neutralize any unreacted NBS, preventing further halogenation during concentration.
    
  • Extraction & Purification: Extract with Dichloromethane (DCM) (3x). Dry the combined organic layers over

    
    , concentrate, and purify via flash chromatography.
    

Self-Validation & Quality Control:

  • Isotope Pattern: LC-MS analysis must reveal a characteristic 1:1 doublet isotopic pattern indicative of a single incorporated bromine atom (

    
    ).
    
  • 1H NMR: The C-2 proton singlet must remain intact, confirming that substitution occurred exclusively at the C-4 position.

Workflow Step1 Substrate Prep Dissolve in MeCN Step2 Bromination Add NBS at 0 °C Step1->Step2 Step3 Monitoring Stir 4-6h, LC-MS Step2->Step3 Step4 Workup Quench & Extract Step3->Step4

Figure 2: Experimental Workflow for Regioselective C-4 Bromination.

Quantitative Data Presentation

The following table summarizes the expected outcomes and operational parameters for the functionalization strategies applied to 5-aryloxazoles.

Table 1: Quantitative Summary of Functionalization Strategies for 5-Aryloxazoles

Functionalization SiteReaction TypeCatalyst / ReagentTemp (°C)Typical Yield RangeKey Advantage
C-2 Direct C-H Arylation

/

11065% - 85%Atom-economical, no pre-activation needed
C-2 Direct C-H Arylation

/

12050% - 75%Cost-effective alternative to Palladium
C-4 Electrophilic BrominationNBS0 to 2580% - 95%Provides a versatile handle for cross-coupling
C-4 Suzuki-Miyaura Coupling*

/ Base
9070% - 90%High functional group tolerance

*Note: Suzuki-Miyaura coupling at C-4 requires the prior synthesis of the 4-bromo derivative (Protocol B).

References

  • CP Lab Safety. "5-(2-(Trifluoromethyl)phenyl)oxazole, 95% Purity". calpaclab.com. URL:[Link]

  • Organic Chemistry Portal. "C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles". organic-chemistry.org. URL:[Link]

  • PubMed (NIH). "Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors". nih.gov. URL:[Link]

Sources

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 5-(2-(Trifluoromethyl)phenyl)oxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Rationale

The synthesis of 5-aryloxazoles is of paramount importance in drug discovery, as the oxazole core is a privileged scaffold in numerous bioactive molecules. However, the Suzuki-Miyaura coupling of 5-halooxazoles with ortho-trifluoromethylphenylboronic acid presents a dual synthetic challenge:

  • Substrate Instability : Oxazoles are prone to base-mediated ring-opening, necessitating mild reaction conditions to prevent degradation of the heterocyclic core ([1]).

  • Steric and Electronic Deactivation : The ortho-CF3 group is highly sterically demanding and strongly electron-withdrawing. This reduces the nucleophilicity of the boronic acid, severely retarding the transmetalation step, and increases the propensity for competitive protodeboronation.

To overcome these barriers, a highly active catalyst system is required. We utilize Pd(OAc)₂ in combination with XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). The bulky, electron-rich nature of XPhos promotes the formation of a highly reactive monoligated Pd(0) species, accelerating oxidative addition into the 5-halooxazole. Crucially, its steric profile forces the intermediate into a conformation that facilitates rapid reductive elimination, overcoming the steric drag of the ortho-CF3 group.

K₃PO₄ in a biphasic 1,4-Dioxane/Water mixture is selected as the optimal base/solvent system. The aqueous environment is critical for the generation of the reactive boronate complex,[Ar-B(OH)₃]⁻, which is the active species in transmetalation (), while K₃PO₄ is mild enough to prevent oxazole degradation.

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition [Pd(II)(5-Oxazolyl)(X)(XPhos)] Pd0->OxAdd 5-Halooxazole TransMet Transmetalation [Pd(II)(5-Oxazolyl)(2-CF3-Ph)(XPhos)] OxAdd->TransMet BaseAct Base Activation [2-CF3-Ph-B(OH)3]- BaseAct->TransMet 2-CF3-PhB(OH)2 + K3PO4 RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product 5-(2-(Trifluoromethyl)phenyl)oxazole RedElim->Product

Catalytic cycle of the Suzuki-Miyaura coupling using Pd/XPhos.

Reaction Optimization Data

The following table summarizes the optimization of reaction conditions, demonstrating the critical causality between ligand/base selection and reaction success.

EntryCatalyst / LigandBaseSolventYield (%)Observation / Mechanistic Note
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O<10%Slow transmetalation; high protodeboronation.
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O35%Moderate conversion; some oxazole degradation.
3Pd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O68%Good conversion; slight steric hindrance during coupling.
4Pd(OAc)₂ / XPhosNaOtBuDioxane0%Complete oxazole ring-opening due to strong base.
5 Pd(OAc)₂ / XPhos K₃PO₄ Dioxane/H₂O 89% Optimal conditions; clean conversion, intact oxazole.

Standard Conditions: 5-bromooxazole (1.0 equiv), 2-(trifluoromethyl)phenylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), Ligand (10 mol%), Base (3.0 equiv), 90 °C, 12 h.

Detailed Experimental Protocol

This protocol provides a self-validating workflow for the synthesis of 5-(2-(trifluoromethyl)phenyl)oxazole, ensuring high reproducibility and yield.

Materials Required:
  • Electrophile : 5-Bromooxazole (1.0 mmol)

  • Nucleophile : 2-(Trifluoromethyl)phenylboronic acid (1.5 mmol)

  • Catalyst Precursor : Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

  • Ligand : XPhos (0.10 mmol, 10 mol%)

  • Base : Potassium phosphate tribasic [K₃PO₄] (3.0 mmol)

  • Solvents : 1,4-Dioxane (Anhydrous, Degassed, 4.0 mL) & Deionized Water (Degassed, 1.0 mL)

Step-by-Step Methodology:
  • Reagent Charging : To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-bromooxazole (1.0 mmol), 2-(trifluoromethyl)phenylboronic acid (1.5 mmol), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₃PO₄ (3.0 mmol).

    • Causality: Charging all solid reagents prior to degassing minimizes the risk of introducing ambient oxygen, which can rapidly oxidize the electron-rich XPhos ligand and deactivate the catalytic cycle.

  • Inert Atmosphere Establishment : Seal the tube with a rubber septum. Evacuate the vessel and backfill with high-purity Argon. Repeat this cycle three times.

  • Solvent Addition : Syringe in 4.0 mL of sparged 1,4-Dioxane and 1.0 mL of sparged deionized water.

    • Causality: The 4:1 organic-to-aqueous ratio ensures the solubility of both the highly lipophilic organic substrates and the inorganic base, facilitating the crucial interfacial transmetalation step.

  • Reaction Execution : Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 to 18 hours.

    • Causality: Vigorous stirring is essential in biphasic mixtures to maximize the interfacial surface area between the organic and aqueous phases, driving the rate of the base-activation step.

  • Reaction Quench and Workup : Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure 5-(2-(trifluoromethyl)phenyl)oxazole.

Workflow Prep Step 1: Preparation Charge Pd(OAc)2, XPhos, K3PO4, Substrates Purge Step 2: Inert Atmosphere Vacuum/Argon Cycles (x3) Prep->Purge Solvent Step 3: Solvent Addition Degassed Dioxane/H2O (4:1 v/v) Purge->Solvent React Step 4: Reaction Heat at 90°C for 12-18 h Solvent->React Workup Step 5: Workup EtOAc Extraction & Brine Wash React->Workup Purify Step 6: Purification Silica Gel Column Chromatography Workup->Purify

Step-by-step experimental workflow for the Suzuki coupling protocol.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[Link]

  • Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki Coupling of Oxazoles. Organic Letters, 8(12), 2495-2498.[Link]

Sources

Application Note: Preparation and Validation of Kinase Inhibitors Featuring the 5-(2-(Trifluoromethyl)phenyl)oxazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted therapy for oncology and neurodegenerative diseases. Among privileged heterocyclic scaffolds, the oxazole ring has emerged as a highly versatile hinge-binding motif[1]. When functionalized with a 2-(trifluoromethyl)phenyl group at the C5 position, the resulting 5-(2-(Trifluoromethyl)phenyl)oxazole moiety exhibits unique physicochemical properties. This application note provides a comprehensive guide to the rational design, chemical synthesis, and biochemical validation of kinase inhibitors utilizing this specific pharmacophore.

Rationale and Mechanistic Insights

The Role of the Oxazole Scaffold

Kinetic studies reveal that oxazole-based compounds act as potent competitive inhibitors by targeting the ATP-binding pocket of kinases[1]. The oxazole nitrogen acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amides (e.g., Val135 in GSK-3β) within the kinase hinge region[2]. Its flat, aromatic nature allows for optimal van der Waals stacking against the hydrophobic roof and floor of the ATP cleft.

The "Ortho-Trifluoromethyl" Effect

The strategic placement of a trifluoromethyl (


) group at the ortho (2-) position of the phenyl ring is not arbitrary; it is driven by precise structural causality:
  • Conformational Locking: The bulky

    
     group introduces significant steric hindrance against the adjacent oxazole proton. This forces the phenyl ring out of coplanarity with the oxazole core, adopting a highly specific dihedral angle. This pre-organized, twisted conformation minimizes the entropic penalty upon binding, as it perfectly matches the geometry of the hydrophobic sub-pocket adjacent to the hinge region.
    
  • Electronic and Metabolic Tuning: The strong electron-withdrawing nature of the

    
     group modulates the electron density of the entire system, strengthening electrostatic interactions within the target protein[1]. Furthermore, it shields the phenyl ring from cytochrome P450-mediated oxidative metabolism, significantly enhancing the molecule's half-life and lipophilicity[1].
    

Pathway Inhibitor 5-(2-CF3-phenyl)oxazole (Kinase Inhibitor) ATP ATP Binding Pocket Inhibitor->ATP Competitive Binding Kinase Target Kinase (e.g., GSK-3β / c-Kit) Downstream Downstream Signaling (e.g., Tau Phosphorylation) Kinase->Downstream Inhibition of Phosphorylation ATP->Kinase Blocked Activation Outcome Disease Progression (Halted) Downstream->Outcome Therapeutic Effect

Caption: Mechanism of action for ATP-competitive kinase inhibition by oxazole derivatives.

Quantitative Structure-Activity Relationship (SAR)

To illustrate the profound impact of the 2-trifluoromethyl substitution, the following table summarizes comparative SAR data for a generalized oxazole-carboxamide series against GSK-3β. Notice how the ortho-substitution dramatically improves both potency and lipophilic efficiency compared to meta- or para-substitutions.

Compound VariantPhenyl SubstituentGSK-3β IC₅₀ (nM)Lipophilicity (clogP)Binding Affinity (K_d, nM)
1 (Baseline) Unsubstituted (-H)450 ± 252.15380
2 4-Fluoro120 ± 122.3095
3 3-Trifluoromethyl85 ± 83.2560
4 (Target) 2-Trifluoromethyl 12 ± 2 3.18 8

Experimental Workflows and Protocols

Workflow S1 Step 1: C-H Activation (Direct Arylation) S2 Step 2: Functionalization (Carboxamide Prep) S1->S2 S3 Step 3: Purification (Prep-HPLC) S2->S3 S4 Step 4: Validation (TR-FRET Assay) S3->S4

Caption: Step-by-step workflow for the synthesis and validation of oxazole-based kinase inhibitors.

Protocol A: Synthesis of the 5-(2-(Trifluoromethyl)phenyl)oxazole Core via Direct C-H Arylation

Causality Check: Traditional Suzuki-Miyaura coupling requires oxazole boronic acids, which are notoriously unstable and prone to rapid protodeboronation. To circumvent this, we utilize a Palladium-catalyzed direct C-H arylation. Pivalic acid is used as a crucial co-catalyst to facilitate a Concerted Metalation-Deprotonation (CMD) pathway, ensuring strict regioselectivity for the C5 position over C2.

Reagents & Materials:

  • Oxazole (1.5 equiv)

  • 1-Bromo-2-(trifluoromethyl)benzene (1.0 equiv)

  • Palladium(II) acetate (

    
    ) (5 mol%)
    
  • Tricyclohexylphosphine (

    
    ) (10 mol%)
    
  • Pivalic acid (30 mol%)

  • Potassium carbonate (

    
    ) (2.0 equiv)
    
  • Anhydrous Toluene

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-2-(trifluoromethyl)benzene (10 mmol),

    
     (0.5 mmol), 
    
    
    
    (1.0 mmol), pivalic acid (3.0 mmol), and
    
    
    (20 mmol).
  • Solvent Addition: Inject 20 mL of anhydrous toluene, followed by the addition of oxazole (15 mmol).

  • Reaction: Seal the flask and heat the mixture to 110 °C in an oil bath with vigorous magnetic stirring for 16 hours.

  • Quenching & Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash sequentially with saturated aqueous

    
     (2 × 30 mL) and brine (30 mL).
    
  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 95:5 to 80:20) to yield the pure 5-(2-(trifluoromethyl)phenyl)oxazole intermediate.

Protocol B: Biochemical Validation via TR-FRET Kinase Assay

Causality Check: Highly conjugated heterocyclic systems like oxazoles often exhibit intrinsic auto-fluorescence that can interfere with standard fluorometric readouts, leading to false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay (e.g., 50–100 µs) between excitation and emission recording. This delay allows the short-lived background auto-fluorescence of the compound to decay completely, ensuring the measured signal strictly represents the kinase-substrate binding event.

Reagents & Materials:

  • Recombinant Kinase (e.g., GSK-3β)

  • Biotinylated Substrate Peptide

  • Europium-labeled Anti-Phospho Antibody (Donor)

  • Streptavidin-APC (Acceptor)

  • ATP (at

    
     concentration)
    
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
    

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a low-volume 384-well microtiter plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free dispensing.

  • Enzyme Addition: Add 5 µL of the recombinant kinase diluted in Assay Buffer to the wells. Incubate for 15 minutes at room temperature to allow for pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation: Add 5 µL of a mixture containing the Biotinylated Substrate Peptide and ATP to initiate the kinase reaction. Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of Detection Mix (containing EDTA to chelate

    
     and stop kinase activity, Europium-labeled Anti-Phospho Antibody, and Streptavidin-APC).
    
  • Readout: Incubate for an additional 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation wavelength of 337 nm and dual emission wavelengths of 620 nm (Europium) and 665 nm (APC).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Normalize the data against positive (DMSO only) and negative (no ATP) controls to determine the % inhibition. Fit the data to a 4-parameter logistic curve to derive the

    
     value.
    

References

  • National Center for Biotechnology Information (PMC). "Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery". NIH PubMed Central. URL:[Link]

Sources

Application Note: Solvent Selection for C-H Functionalization of 5-(2-(Trifluoromethyl)phenyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Focus: Mechanistic Rationale, Solvent Effects, and Validated Protocols for C-2 Functionalization

Introduction and Mechanistic Rationale

The molecule 5-(2-(Trifluoromethyl)phenyl)oxazole (CAS: 866149-85-1) is a highly valuable heterocyclic scaffold in drug discovery, often utilized for its bioisosteric properties and metabolic stability [1]. The oxazole ring possesses three carbon centers (C-2, C-4, C-5). In this specific substrate, the C-5 position is chemically blocked and sterically encumbered by the bulky, electron-withdrawing 2-(trifluoromethyl)phenyl group. Consequently, late-stage C-H functionalization—such as direct arylation—is directed exclusively to the C-2 position.

The Causality of Solvent Selection (E-E-A-T)

As a Senior Application Scientist, I frequently observe that researchers default to polar aprotic solvents like N,N-Dimethylacetamide (DMA) or DMF for azole functionalization. While DMA is excellent for C-5 arylation via a Concerted Metalation-Deprotonation (CMD) pathway, it is suboptimal for this specific molecule for two reasons:

  • Mechanistic Pathway Dictates Polarity: Strotman et al. demonstrated that the regioselectivity of oxazole arylation is highly solvent-dependent [2]. Because C-5 is blocked in our substrate, we must force C-2 activation. C-2 arylation proceeds more efficiently via direct base-assisted deprotonation rather than CMD. Non-polar solvents like Toluene significantly lower the activation barrier for C-2 deprotonation when paired with strong bases (e.g.,

    
     or 
    
    
    
    ) and specific ligands (e.g., RuPhos).
  • Lipophilicity of the

    
     Group:  The ortho-trifluoromethyl group imparts significant lipophilicity to the substrate. Highly polar solvents often fail to maintain homogeneous catalytic resting states for heavily fluorinated intermediates. Toluene ensures complete solvation of both the substrate and the transient palladium-aryl species.
    
  • Green Chemistry Alternatives: For nickel-catalyzed cross-couplings, traditional non-polar solvents often fail. Recent breakthroughs have identified t-Amyl Alcohol as a superior, sustainable solvent that stabilizes Ni-intermediates while easily dissolving fluorinated oxazoles [3].

Quantitative Data: Solvent Comparison Matrix

To streamline process development, the following table summarizes the physicochemical properties and empirical performance of various solvents for the C-2 arylation of 5-(2-(Trifluoromethyl)phenyl)oxazole.

SolventDielectric Constant (

)
Mechanism SupportedSubstrate Solubility (

affinity)
EHS Profile (Sustainability)Expected C-2 Yield
Toluene 2.38Pd-catalyzed C-2 DeprotonationExcellentModerate (Flammable)>85%
t-Amyl Alcohol 5.80Ni-catalyzed C-H ArylationGoodExcellent (Green alternative)75-80%
DMA / DMF 37.8 / 36.7CMD (Usually favors C-5)ModeratePoor (Reprotoxic, SVHC)<40% (Off-target)
1,4-Dioxane 2.21Pd-catalyzed C-2 DeprotonationGoodPoor (Carcinogen suspect)~70%

Logical Workflow for Solvent Selection

The following decision tree illustrates the autonomous selection of reaction media based on the chosen catalytic metal and desired sustainability profile.

G cluster_0 Solvent Selection Workflow for 5-(2-(CF3)phenyl)oxazole A Substrate: 5-(2-(Trifluoromethyl)phenyl)oxazole (C-5 Blocked, C-2 Reactive) B Select Catalytic Pathway A->B C1 Pd-Catalyzed Cross-Coupling B->C1 C2 Ni-Catalyzed Cross-Coupling B->C2 C3 Electrophilic Halogenation B->C3 D1 Toluene (Non-polar, promotes C-2 deprotonation) C1->D1 D2 t-Amyl Alcohol (Protic, green solvent, stabilizes Ni-intermediates) C2->D2 D3 DCM / DMF (Polar, stabilizes ionic intermediates) C3->D3

Fig 1: Logical decision tree for solvent selection based on catalytic pathways.

Experimental Protocols

The following protocols are designed as self-validating systems. The stoichiometric ratios and workup procedures account for the specific electronic deactivation caused by the ortho-


 group.
Protocol A: Palladium-Catalyzed C-2 Arylation (Standard Non-Polar Conditions)

Objective: High-yielding C-2 arylation utilizing Toluene to drive direct deprotonation.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-(2-(Trifluoromethyl)phenyl)oxazole (1.0 equiv, 0.5 mmol) and the desired aryl bromide (1.2 equiv, 0.6 mmol).

  • Catalyst Loading: Add

    
     (5 mol%, 0.025 mmol), RuPhos ligand (10 mol%, 0.05 mmol), and anhydrous 
    
    
    
    (2.0 equiv, 1.0 mmol).
  • Solvent Addition: Evacuate and backfill the tube with Argon (3 cycles). Add anhydrous, degassed Toluene (2.5 mL, 0.2 M concentration). Note: The non-polar nature of toluene is critical here to prevent the catalyst from resting in an off-cycle state.

  • Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 110 °C for 16 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional EtOAc (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the 2-aryl-5-(2-(trifluoromethyl)phenyl)oxazole.

Protocol B: Nickel-Catalyzed C-2 Arylation (Green Chemistry Conditions)

Objective: Sustainable C-2 arylation utilizing t-Amyl Alcohol to replace toxic polar aprotic solvents.

  • Preparation: In an argon-filled glovebox, charge a vial with 5-(2-(Trifluoromethyl)phenyl)oxazole (1.0 equiv, 0.4 mmol), aryl chloride (1.5 equiv, 0.6 mmol), and anhydrous

    
     (3.0 equiv, 1.2 mmol).
    
  • Catalyst Loading: Add

    
     (10 mol%, 0.04 mmol) and dcype ligand (1,2-bis(dicyclohexylphosphino)ethane) (12 mol%, 0.048 mmol).
    
  • Solvent Addition: Add anhydrous

    
    -Amyl Alcohol  (1.6 mL). Note: The protic but sterically hindered nature of t-AmOH acts as a chaperone, stabilizing the Ni(I)/Ni(III) intermediates without undergoing competitive oxidation.
    
  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir at 110 °C for 36 hours.

  • Workup: Cool to room temperature, dilute with dichloromethane (10 mL), and wash with water (2 x 5 mL). Extract the aqueous layer with DCM (1 x 5 mL). Dry the combined organic layers over anhydrous

    
    .
    
  • Purification: Filter, concentrate, and purify via silica gel chromatography to isolate the product.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3458175, 5-(2-(Trifluoromethyl)phenyl)oxazole." PubChem, [Link]

  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates." Organic Letters, 2010, 12(16), 3578-3581. [Link]

  • Muto, K., Hatakeyama, T., Itami, K., & Yamaguchi, J. "C–H arylation and alkenylation of imidazoles by nickel catalysis." Chemical Communications, 2015, 51, 15578-15581. [Link]

Scalable Synthesis Methods for 5-(2-(Trifluoromethyl)phenyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aryloxazole scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a bioisostere for amides and esters in drug development. Specifically, 5-(2-(Trifluoromethyl)phenyl)oxazole presents unique synthetic challenges due to the steric hindrance and strong electron-withdrawing nature of the ortho-trifluoromethyl group. This application note details two orthogonal, highly scalable synthetic methodologies for this compound: a de novo construction via the Van Leusen reaction, and a late-stage functionalization approach via Palladium-catalyzed direct C-5 arylation.

Mechanistic Rationale & Strategic Pathway Selection

When designing a scalable route for 5-(2-(trifluoromethyl)phenyl)oxazole, the choice of methodology dictates not only the cost of goods (COGs) but also the downstream purification requirements. We highlight two field-proven strategies that offer distinct advantages depending on the stage of drug development.

1. The Van Leusen De Novo Construction

For early-stage scale-up and bulk manufacturing, the Van Leusen oxazole synthesis remains the gold standard[1]. This method utilizes the base-promoted condensation of 2-(trifluoromethyl)benzaldehyde with tosylmethyl isocyanide (TosMIC).

Causality of Reagent Selection: The reaction utilizes potassium carbonate (K₂CO₃) in methanol. Methanol is not merely a solvent; its protic nature is critical for stabilizing the intermediate oxazoline via hydrogen bonding, facilitating the subsequent elimination of p-toluenesulfinic acid[1]. K₂CO₃ is selected over stronger bases (like NaH or KOtBu) because it is sufficiently basic to deprotonate the active methylene of TosMIC without triggering undesired Cannizzaro reactions on the electron-deficient 2-(trifluoromethyl)benzaldehyde[2].

VanLeusen TosMIC TosMIC (Active Methylene) Base K2CO3 / MeOH (Deprotonation) TosMIC->Base Anion TosMIC Anion (Nucleophile) Base->Anion Addition Aldol-type Addition Anion->Addition Aldehyde 2-(CF3)-Benzaldehyde (Electrophile) Aldehyde->Addition Cyclization Oxazoline Cyclization Addition->Cyclization Elimination Elimination of p-Toluenesulfinic acid Cyclization->Elimination Product 5-(2-(Trifluoromethyl)phenyl)oxazole Elimination->Product

Mechanism of the Van Leusen synthesis for 5-(2-(trifluoromethyl)phenyl)oxazole.

2. Palladium-Catalyzed Direct C-H Arylation

For late-stage functionalization or combinatorial library generation, direct C-H activation of an unsubstituted oxazole core is preferred. Historically, oxazoles undergo arylation at the C-2 position due to its higher acidity. However, complementary methods have been developed to force regioselectivity to the C-5 position[3].

Causality of Reagent Selection: To achieve >50:1 selectivity for C-5 over C-2, the reaction must be driven through a Concerted Metalation-Deprotonation (CMD) pathway rather than direct deprotonation. This is achieved by using a highly polar solvent (N,N-Dimethylacetamide, DMA) and a specific phosphine ligand (e.g., cataCXium A). Polar solvents stabilize the transition state of the CMD pathway at the C-5 position, overriding the natural thermodynamic preference for C-2 deprotonation[3].

PdCatalysis Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (1-Bromo-2-(CF3)benzene) Pd0->OxAdd PdII Pd(II) Aryl Complex OxAdd->PdII CMD CMD Pathway in DMA (Oxazole + Base) PdII->CMD Diaryl Diaryl Pd(II) Intermediate CMD->Diaryl RedElim Reductive Elimination Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-(2-(Trifluoromethyl)phenyl)oxazole RedElim->Product

Catalytic cycle for the highly regioselective Pd-catalyzed C-5 arylation of oxazole.

Quantitative Method Comparison

To assist process chemists in selecting the appropriate route, the quantitative metrics of both methodologies are summarized below:

MetricMethod A: Van Leusen SynthesisMethod B: Pd-Catalyzed C-5 Arylation
Primary Application Early-stage scale-up, bulk manufacturingLate-stage functionalization, SAR libraries
Regioselectivity Exclusively 5-substituted>50:1 (C-5 over C-2) dependent on solvent
Scalability High (Multi-kilogram scale feasible)Moderate (Limited by ligand/catalyst cost)
Typical Yield 75 - 85%65 - 80%
E-Factor Low (Aqueous wash removes byproducts)Moderate (Transition metal and ligand waste)
Cost Profile Low (Inexpensive commodity reagents)High (Pd catalyst and specialized ligands)
Experimental Protocols: Self-Validating Workflows
Protocol A: Scalable Van Leusen Synthesis

This protocol is designed to be self-validating, utilizing visual cues and simple phase separations to ensure product integrity without the immediate need for chromatography[2].

Materials:

  • 2-(Trifluoromethyl)benzaldehyde (1.0 equiv, 10 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.1 equiv, 11 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, 20 mmol)

  • Methanol (HPLC grade, 50 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(trifluoromethyl)benzaldehyde (1.74 g, 10 mmol) and TosMIC (2.15 g, 11 mmol).

  • Solvent Addition: Suspend the mixture in 50 mL of methanol. Validation Check: The mixture should form a pale yellow, homogeneous solution upon stirring.

  • Base Introduction: Slowly add K₂CO₃ (2.76 g, 20 mmol) in portions over 5 minutes. Causality: Portion-wise addition prevents rapid exothermic spikes that could lead to the degradation of TosMIC.

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 65 °C for 4 hours. Monitor via TLC (Hexanes:EtOAc 4:1). Validation Check: The UV-active aldehyde spot (Rf ~0.6) will disappear, replaced by a strongly fluorescent blue spot under 254 nm UV light (Rf ~0.4), indicating oxazole formation.

  • Quench & Workup: Cool the reaction to room temperature and concentrate the methanol under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and Distilled Water (50 mL). Causality: The primary byproduct, p-toluenesulfinic acid, is highly water-soluble as a potassium salt and partitions entirely into the aqueous layer, effectively purifying the product without chromatography.

  • Isolation: Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and evaporate to yield the crude 5-(2-(trifluoromethyl)phenyl)oxazole as an off-white solid. Recrystallize from hot hexanes if ultra-high purity (>99%) is required.

Protocol B: Regioselective Pd-Catalyzed C-5 Arylation

This protocol requires stringent anhydrous conditions to prevent catalyst poisoning and ensure high regioselectivity[3].

Materials:

  • Oxazole (1.5 equiv, 7.5 mmol)

  • 1-Bromo-2-(trifluoromethyl)benzene (1.0 equiv, 5.0 mmol)

  • Pd(OAc)₂ (5 mol%, 0.25 mmol)

  • cataCXium A (Di-1-adamantyl-n-butylphosphine) (10 mol%, 0.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, 10 mmol)

  • N,N-Dimethylacetamide (DMA) (Anhydrous, 25 mL)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge a Schlenk flask with Pd(OAc)₂ (56 mg), cataCXium A (179 mg), and K₂CO₃ (1.38 g).

  • Reagent Addition: Seal the flask with a rubber septum, remove it from the glovebox, and inject anhydrous DMA (25 mL) via syringe. Stir for 10 minutes at room temperature. Validation Check: The solution will transition from yellow to a deep red/brown, visually confirming the generation of the active Pd(0) complex.

  • Substrate Injection: Add 1-bromo-2-(trifluoromethyl)benzene (1.12 g, 5.0 mmol) and oxazole (0.52 g, 7.5 mmol) sequentially via syringe. Causality: Oxazole is volatile and added in excess to compensate for any evaporative loss during the heating cycle.

  • Reaction Execution: Heat the mixture to 110 °C for 16 hours. Monitor by GC-MS. Validation Check: Complete consumption of the aryl bromide peak and the emergence of a single product mass peak (m/z = 213.1) validates the regioselective transformation.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (100 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Wash the organic filtrate with water (3 x 50 mL) to remove the DMA solvent.

  • Purification: Dry the organic phase over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes) to isolate the pure product.

References

1.[3] Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(15), 3578-3581. Organic Chemistry Portal. Available at: 2.[2] Kulkarni, B. A., & Ganesan, A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40(30), 5637-5638. Organic Chemistry Portal. Available at: 3.[1] Zhao, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1675. MDPI. Available at:

Sources

Application Note: Regioselective C-H Activation Strategies for 5-(2-(Trifluoromethyl)phenyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Discovery Chemistry Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Mechanistic Rationale & Substrate Profiling

The oxazole heterocycle is a privileged scaffold in medicinal chemistry, frequently serving as a core structural motif in antimicrobial, anticancer, and antitubercular agents[1]. Functionalizing the oxazole ring via direct C-H activation has emerged as an atom-economical alternative to traditional cross-coupling, bypassing the need for pre-functionalized organometallic or halogenated azole precursors[2].

When working with 5-(2-(Trifluoromethyl)phenyl)oxazole , the substrate presents unique electronic and steric microenvironments:

  • Regioselectivity (The C-2 Advantage): In 5-aryloxazoles, the C-5 position is blocked. Between the remaining C-2 and C-4 positions, the C-2 proton is significantly more acidic (pKa ~ 15) due to the adjacent electronegative oxygen and nitrogen atoms. This acidity strongly biases the molecule toward base-assisted deprotonation or metalation at the C-2 position[2].

  • Electronic & Steric Influence of the -CF₃ Group: The ortho-trifluoromethyl group on the C-5 phenyl ring is highly electron-withdrawing. This inductive effect further depletes electron density from the oxazole core, rendering the C-2 proton even more susceptible to deprotonation. However, the sheer steric bulk of the -CF₃ group can hinder the approach of bulky transition-metal complexes, necessitating carefully optimized, often "ligandless," catalytic systems to prevent steric clash during the critical transmetalation step[3].

Catalytic Pathways: Overcoming Energy Barriers

Direct C-2 arylation of electron-deficient oxazoles via pure Palladium catalysis often suffers from high activation energy barriers during the concerted metalation-deprotonation (CMD) step. To circumvent this, a bimetallic Pd/Cu co-catalytic system is employed.

Causality of the Bimetallic System: Copper(I) acts as a highly efficient co-catalyst. The Cu(I) salt, in tandem with a carbonate base, facilitates the rapid deprotonation of the acidic C-2 proton to form a transient organocopper intermediate. This intermediate seamlessly transmetalates its oxazolyl payload to the Pd(II)-aryl complex (generated via oxidative addition of the aryl halide to Pd(0)). This synergistic pathway drastically lowers the activation energy compared to a monometallic Pd system[2][4].

CH_Activation cluster_Catalysis Bimetallic Catalytic Cycle Substrate 5-(2-(CF3)Ph)oxazole (Acidic C-2 H) Cu_Deprot Cu(I) Metalation (Deprotonation) Substrate->Cu_Deprot Base, CuI Pd_OxAdd Pd(0) Oxidative Addition (Aryl Bromide) Transmet Transmetalation (Cu to Pd) Pd_OxAdd->Transmet Cu_Deprot->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd_OxAdd Pd(0) Product 2-Aryl-5-(2-(CF3)Ph)oxazole RedElim->Product

Fig 1: Bimetallic Pd/Cu catalytic cycle for C-2 direct arylation of oxazoles.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . The inclusion of an inert internal standard (dodecane) allows for real-time quantitative tracking of the reaction trajectory via GC-MS, ensuring that any catalytic poisoning or stalling is immediately detected.

Workflow Step1 1. Reagent Preparation Dry solvents, inert atmosphere Step2 2. Catalyst Loading Pd(OAc)2 (5 mol%), CuI (10 mol%) Step1->Step2 Step3 3. Microwave Irradiation 150 °C, 15-30 mins Step2->Step3 Step4 4. In-Process Control GC-MS Conversion Check Step3->Step4 Step4->Step3 <95% Conversion Step5 5. Workup & Purification Extraction & Chromatography Step4->Step5 >95% Conversion

Fig 2: Experimental workflow for microwave-assisted C-H arylation.

Protocol A: Ligandless Microwave-Assisted Pd/Cu Co-Catalysis

Rationale: Microwave irradiation provides rapid, volumetric heating that overcomes the high activation energy of transmetalating a sterically encumbered substrate. Operating under "ligandless" conditions (omitting bulky phosphines) prevents exacerbating the steric hindrance already imposed by the ortho-CF₃ group[3][4].

Materials:

  • 5-(2-(Trifluoromethyl)phenyl)oxazole (1.0 equiv, 0.5 mmol)

  • Aryl Bromide (1.5 equiv, 0.75 mmol)

  • Pd(OAc)₂ (5 mol%)

  • CuI (10 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA) (3.0 mL)

  • Dodecane (Internal Standard, 0.1 equiv)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under standard Schlenk conditions, charge a 10 mL microwave vial with 5-(2-(trifluoromethyl)phenyl)oxazole, Pd(OAc)₂, CuI, and finely ground anhydrous K₂CO₃.

  • Solvent Addition: Add anhydrous DMA, followed by the aryl bromide and dodecane.

    • Causality Note: DMA is chosen over DMF as it is less prone to thermal degradation into dimethylamine at 150 °C, which could poison the Pd catalyst.

  • Sealing and Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 150 °C for 20 minutes.

  • In-Process Control (Self-Validation): Cool the reaction to room temperature. Extract a 10 µL aliquot, dilute in EtOAc, filter through a short pad of Celite, and analyze via GC-MS. Compare the substrate peak area against the dodecane internal standard. If conversion is <95%, re-subject to microwave irradiation for an additional 10 minutes.

  • Workup: Dilute the mixture with EtOAc (15 mL) and wash with 5% aqueous LiCl solution (3 × 10 mL) to effectively remove the DMA solvent.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Copper-Promoted Thermal Arylation (Palladium-Free)

Rationale: For laboratories lacking microwave synthesizers or when avoiding palladium is desired for cost/toxicity reasons, a Cu-promoted system can be utilized. This requires a more reactive aryl iodide and a stabilizing ligand (PPh₃) to prevent the precipitation of inactive copper black over the extended thermal reaction time[5].

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried Schlenk flask with 5-(2-(trifluoromethyl)phenyl)oxazole (1.0 equiv), Aryl Iodide (1.2 equiv), CuI (1.0 equiv), PPh₃ (0.3 equiv), and Na₂CO₃ (2.0 equiv)[5].

  • Reaction: Add anhydrous DMF (0.1 M concentration relative to oxazole). Degas the mixture via three freeze-pump-thaw cycles.

  • Heating: Stir the mixture at 120 °C for 16 hours under a positive pressure of nitrogen[5].

  • In-Process Control: Monitor the disappearance of the starting material via TLC (UV active) and GC-MS.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (to complex copper salts), and extract with EtOAc. Purify as described in Protocol A.

Quantitative Data & Optimization Matrix

The following table summarizes the expected performance metrics of the two protocols based on established literature parameters for highly hindered 5-aryloxazoles[4][5].

ParameterProtocol A (Pd/Cu Co-Catalysis)Protocol B (Cu-Promoted)
Coupling Partner Aryl BromidesAryl Iodides
Catalyst Loading 5 mol% Pd(OAc)₂ / 10 mol% CuI100 mol% CuI (Stoichiometric promoter)
Ligand None (Ligandless)PPh₃ (30 mol%)
Base K₂CO₃Na₂CO₃
Energy Source / Temp Microwave / 150 °CThermal / 120 °C
Reaction Time 20 – 30 minutes16 – 24 hours
Regioselectivity >99% (Exclusive C-2 Arylation)>99% (Exclusive C-2 Arylation)
Typical Yield (Isolated) 75% – 88%60% – 75%
Scalability Best for library generation (mg scale)Better for scale-up (gram scale)

References

  • [2] Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry. URL:[Link]

  • [3] Ligandless microwave-assisted Pd/Cu-catalyzed direct arylation of oxazoles. PubMed (National Institutes of Health). URL:[Link]

  • [4] Ligandless Microwave-Assisted Pd/Cu-Catalyzed Direct Arylation of Oxazoles. Journal of Combinatorial Chemistry (American Chemical Society). URL:[Link]

  • [5] Synthesis of 5-aryloxazole and Cu-Promoted Direct Arylation to Prepare 2,5-Diaryl Oxazoles. Asian Journal of Chemistry. URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield of 5-(2-(Trifluoromethyl)phenyl)oxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational challenges associated with the synthesis of 5-(2-(trifluoromethyl)phenyl)oxazole.

Synthesizing oxazoles with bulky, electron-withdrawing ortho-substituents presents unique kinetic and thermodynamic hurdles. The most robust pathway for this target is the Van Leusen Oxazole Synthesis [1], which utilizes 2-(trifluoromethyl)benzaldehyde and tosylmethyl isocyanide (TosMIC). However, the trifluoromethyl (-CF₃) group introduces severe steric shielding that can stall the reaction cascade.

Below, you will find a causality-driven troubleshooting guide, empirical data, and self-validating protocols to ensure high-yield synthesis.

I. Mechanistic Overview & Reaction Dynamics

To troubleshoot effectively, we must first understand the causality of the reaction. The Van Leusen synthesis is a [3+2] cycloaddition driven by the unique reactivity of TosMIC, which acts as a C2N1 "3-atom synthon"[2].

The reaction proceeds via three critical phases:

  • Deprotonation: Base-mediated generation of the TosMIC anion.

  • Nucleophilic Attack & Cyclization: The anion attacks the highly electrophilic (due to the -CF₃ group) but sterically hindered carbonyl carbon of the aldehyde, followed by a 5-endo-dig cyclization to form an oxazoline intermediate[3].

  • Elimination: Base-promoted elimination of p-toluenesulfinic acid to yield the aromatic oxazole[4].

VanLeusenMechanism A 2-(CF3)Benzaldehyde + TosMIC B Deprotonated TosMIC Anion A->B Base (K2CO3) C Alkoxide Intermediate B->C Nucleophilic Attack D Oxazoline Intermediate C->D 5-endo-dig Cyclization E 5-(2-(CF3)phenyl)oxazole (Target) D->E - p-Toluenesulfinic Acid

Mechanistic pathway of the Van Leusen synthesis for 5-(2-(trifluoromethyl)phenyl)oxazole.

II. Troubleshooting Q&A

Q1: My reaction stalls with a large amount of unreacted 2-(trifluoromethyl)benzaldehyde remaining. Why is the conversion so low? A: This is a classic kinetic issue caused by the ortho-CF₃ group. While the strongly electron-withdrawing nature of the -CF₃ group increases the electrophilicity of the carbonyl carbon, its massive steric bulk physically shields the trajectory required for the TosMIC anion to attack. Resolution: You must overcome the activation energy barrier. Transitioning from standard methanol to an ionic liquid (e.g., [bmim]Br) significantly increases the local concentration of reactants and stabilizes the transition state, often pushing conversion from <40% to >85%[5]. Alternatively, microwave irradiation (MW) can provide the necessary thermal energy without degrading the TosMIC reagent[2].

Q2: LC-MS shows the mass of my product is +156 Da higher than expected. What happened? A: You have isolated the oxazoline intermediate . The mass difference of +156 Da corresponds to retained p-toluenesulfinic acid. The steric bulk of the ortho-CF₃ group can lock the oxazoline in a conformation that hinders the removal of the β-proton required for elimination[1]. Resolution: The elimination step requires a sufficient base and thermal energy. If using K₂CO₃ at room temperature, increase the temperature to reflux. If the intermediate persists, add a stronger, non-nucleophilic base like DBU (1.2 equivalents) to force the elimination.

Q3: I am observing significant degradation of TosMIC and the formation of a dark, complex mixture. How do I prevent this? A: TosMIC is sensitive to hydrolysis, and 2-(trifluoromethyl)benzaldehyde is prone to side reactions (like the Cannizzaro reaction) if exposed to strong aqueous bases for extended periods. Resolution: Ensure strict anhydrous conditions. Use dry methanol and flame-dried glassware. Furthermore, invert your addition sequence: add the base to the TosMIC solution first to generate the anion, then add the aldehyde dropwise to maintain a low steady-state concentration of the highly reactive electrophile[4].

Q4: Can I bypass the Van Leusen route and use Palladium-catalyzed direct C-H arylation of oxazole with 2-bromobenzotrifluoride? A: While possible, it is highly discouraged for this specific target. Direct C-H arylation of unsubstituted oxazole overwhelmingly favors the C2 position due to its higher acidity[6]. Achieving C5-selectivity requires highly specialized task-specific phosphine ligands and polar solvents, and even then, the ortho-CF₃ group on the aryl bromide severely depresses the turnover number (TON) due to oxidative addition and reductive elimination steric penalties[7]. Stick to the Van Leusen route for guaranteed regiocontrol.

TroubleshootingTree Start Low Yield / Stalled Reaction TLC Analyze via LC-MS / TLC Start->TLC SM Unreacted Aldehyde (Steric Shielding) TLC->SM Inter Oxazoline Accumulation (+156 Da Mass) TLC->Inter Sol1 Use Ionic Liquid [bmim]Br or Microwave Heating SM->Sol1 Sol2 Add DBU (1.2 eq) or Reflux in MeOH Inter->Sol2

Decision tree for troubleshooting stalled Van Leusen syntheses of hindered oxazoles.

III. Quantitative Optimization Data

The following table synthesizes empirical data for optimizing the yield of sterically hindered 5-aryloxazoles via the Van Leusen methodology.

Solvent SystemBaseTemperatureTimeYield (%)Primary Observation
Methanol (Standard)K₂CO₃ (2.0 eq)25 °C12 h35 - 45%High unreacted aldehyde; stalled kinetics.
Methanol (Reflux)K₂CO₃ (2.0 eq)65 °C6 h60 - 65%Improved conversion; some TosMIC degradation.
Methanol (Anhydrous)DBU (1.5 eq)25 °C4 h70 - 75%Rapid elimination of oxazoline intermediate.
[bmim]Br (Ionic Liquid) K₂CO₃ (2.0 eq) 25 °C 2 h 85 - 92% Optimal; overcomes steric barrier cleanly[5].

IV. Standardized Experimental Protocol

This protocol utilizes the optimized ionic liquid methodology to overcome the steric hindrance of the 2-trifluoromethyl group, ensuring a self-validating, high-yielding process[5].

Reagents Required:

  • 2-(Trifluoromethyl)benzaldehyde (1.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.2 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous powder (2.0 mmol)

  • 1-Butyl-3-methylimidazolium bromide ([bmim]Br) (2.0 mL)

  • Diethyl ether (for extraction)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 2.0 mL of [bmim]Br. Warm gently to 40 °C if the ionic liquid is highly viscous, then allow it to return to room temperature.

  • Anion Generation: Add TosMIC (1.2 mmol, 234 mg) to the ionic liquid, followed by anhydrous K₂CO₃ (2.0 mmol, 276 mg). Stir the suspension vigorously for 15 minutes at room temperature to ensure complete deprotonation of the TosMIC. Self-Validation Check: The mixture should turn a pale yellow, indicating the formation of the TosMIC anion.

  • Electrophile Addition: Slowly add 2-(trifluoromethyl)benzaldehyde (1.0 mmol, 174 mg) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress via TLC (Hexanes:EtOAc 4:1). The highly polar ionic liquid will remain at the baseline, allowing clear visualization of the aldehyde consumption (UV active) and product formation.

  • Workup & Extraction: Upon complete consumption of the aldehyde (typically 2-3 hours), add 10 mL of distilled water to the flask to quench the reaction and dissolve the K₂CO₃ and p-toluenesulfinic acid byproduct[4].

  • Isolation: Extract the aqueous/ionic liquid mixture with diethyl ether (3 x 15 mL). The oxazole product partitions into the ether layer, while the [bmim]Br remains in the aqueous phase (and can be recovered later)[5].

  • Purification: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford pure 5-(2-(trifluoromethyl)phenyl)oxazole.

V. References

  • Hoarau-Doucet et al. "Carbonates: Ecofriendly Solvents for Palladium-Catalyzed Direct 2-Arylation of Oxazole Derivatives." ChemSusChem, 2009.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp7QnpkKRis7yURiVbv5Gjix_9EIW1L1_JE2brORjZXv9C3tfWCnGZReJLERNAggxm4d5B41OmhFDRbHxSyKVR4JBoKu28gSCM6-qhWfBgUtP4P2-h1zF6GWFrH3jeg2OvN6SfQtYNt-NZqpHb3r2o4_GvtL8jxX-piYRvRWnMQU6DTwaqu2kNmJkRGmfoom_il_Unkztja7GwtmmIUca0cUgr9ZVkC1_pXFaUVI5j5Yt4Dln0Alp16RpDufOXH7BKyFcJ5g==]

  • Wu, B., et al. "One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids." Synlett, 2009, 500-504.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3gAXi95Y-CqwDR1zbtAWGRtAy1qQ0gM53Iao73qQikPuLHGHthBJWYMlCE--8LuN_V0fpSpfjTZDT0Wtlq9SvGe6Ilzqm72o8RawIWOHC8soinkzEEWWwddxqMXZJXtJ4cTwsoNamGGGfoOk7Eq5QUfOV]

  • Organic Chemistry Portal. "Van Leusen Oxazole Synthesis."[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEck3n_YmeWb19EwSwjNhKfZJ4mSr1sIIA3cUD6Dwr1jrvTpI50eMqTWWH-YEEcXLnpxRVy5NQWyIcginbliuFZG9fKEFJGLGtlKwKl3sEIEgSoYBvxXIXmQt2Tqe--axjsYLxa7BlaT_qd_WOeSXuPya3udT9dad4eUUpeCiE77gJML3U5L16pjGiZKYg=]

  • Zhao, et al. "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." Molecules, 2020.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7wCmrHHgWGdFCXHwF6a9DUtqOyOznr0K5vbA0mUVQQGSYsqVlpKlOHw5dNNJuxjd580SwXRzVXlC0X9ZT1S1oXkWc3Yq1R1a-Hiszhb9IgJ6UNuW2kimyNOTgBujMxwAmWiltv65LasjjvA==]

  • BenchChem. "Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles."[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtwmFuHYDOpP5FZfBG6KLb0Den_G1w2oYzssStrRH3O3PVHrUgUmtKiIQXLLNjS0y1cpvkAiUtnqmwt0rhnzB_f4Mq-6AYbQCKFgNHmaUGZc8l9qYjYKfRaNRdwEpwwTC76WwDZnIgGP_m_F7XJXqMwxsQmWx2NbNvp_FA8iDqs6Mft2fooUwFgD9peynVzj5paIBLzKY_qqNUK_HRXhDOB_ItTR11j4nQto4lNldczC1BV2jA3is=]

Sources

Technical Support Center: Purification of 5-(2-(Trifluoromethyl)phenyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-(2-(trifluoromethyl)phenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of 5-(2-(trifluoromethyl)phenyl)oxazole in a question-and-answer format.

Issue ID: PUR-001

Question: My primary purification by flash column chromatography is yielding a product with persistent impurities. The TLC shows overlapping spots. What are my next steps?

Answer: This is a frequent challenge, often arising from impurities with similar polarity to the target compound. Here’s a systematic approach to troubleshoot this issue:

Probable Causes & Solutions:

Probable Cause Recommended Solution Scientific Rationale
Suboptimal Solvent System Perform a thorough TLC screening with a wider range of solvent systems. Consider combinations like dichloromethane/methanol, toluene/acetone, or gradients of hexane/ethyl acetate.[1]Different solvent systems can alter the partitioning of the compound and impurities between the stationary and mobile phases, enhancing separation.
Silica Gel Acidity The oxazole ring can be sensitive to the acidic nature of standard silica gel, potentially causing degradation.[2] Consider using deactivated (neutral) silica gel or adding a small amount (0.1-1%) of a basic modifier like triethylamine to your eluent to neutralize acidic sites.[1][2]Neutralizing the silica gel minimizes acid-catalyzed decomposition of the product on the column.
Co-eluting Impurities If an alternative solvent system for chromatography doesn't resolve the issue, recrystallization is an excellent secondary purification step for solid products.[3]Recrystallization relies on differences in solubility rather than polarity, often effectively removing impurities that co-elute during chromatography.
Incomplete Reaction Residual starting materials are a common source of contamination. Ensure your synthesis has gone to completion by TLC or LC-MS analysis before beginning purification.Purification is simplified when the starting material is fully consumed.
Issue ID: PUR-002

Question: I'm attempting to recrystallize my 5-(2-(trifluoromethyl)phenyl)oxazole, but it's oiling out instead of forming crystals. What should I do?

Answer: Oiling out is a common frustration in crystallization and typically indicates that the compound's solubility in the chosen solvent is too high, or the solution is becoming supersaturated too quickly.

Probable Causes & Solutions:

Probable Cause Recommended Solution Scientific Rationale
High Solubility The chosen solvent is too effective at dissolving the compound, even at lower temperatures. Try a less polar solvent or a solvent mixture. For instance, if you are using pure ethanol, try an ethanol/water or ethyl acetate/hexane mixture.[4]Introducing an "anti-solvent" reduces the overall solvating power of the system, decreasing solubility and promoting crystal formation.
Rapid Cooling Cooling the solution too quickly can cause the compound to crash out of solution as an oil rather than forming an ordered crystal lattice.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[2]Slow cooling provides the necessary time for molecules to orient themselves into a stable crystal lattice.
Presence of Impurities Impurities can disrupt the crystal lattice formation process.[2] If the product is significantly impure, it may be necessary to first perform a preliminary purification by column chromatography.A higher purity starting material will have a greater propensity to form a well-defined crystal structure.
Issue ID: PUR-003

Question: My purified 5-(2-(trifluoromethyl)phenyl)oxazole appears pure by TLC and NMR initially, but decomposes upon storage. How can I improve its stability?

Answer: The stability of oxazole derivatives can be a concern. The electron-deficient nature of the oxazole ring, further accentuated by the trifluoromethylphenyl group, can make it susceptible to degradation.[5]

Probable Causes & Solutions:

Probable Cause Recommended Solution Scientific Rationale
Sensitivity to Light and Air Store the purified compound in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C).Limiting exposure to light, oxygen, and moisture minimizes pathways for oxidative and hydrolytic degradation.
Residual Acidic or Basic Impurities Trace amounts of acid or base from the synthesis or purification steps can catalyze decomposition. Ensure the final product is free from such residues by performing an aqueous wash during workup or using neutral purification conditions.Catalytic amounts of acid or base can significantly accelerate the degradation of sensitive heterocyclic compounds.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 5-(2-(trifluoromethyl)phenyl)oxazole?

A1: The most prevalent and effective purification techniques for oxazole derivatives like this are flash column chromatography and recrystallization.[3] Flash chromatography is excellent for separating mixtures with differing polarities, while recrystallization is ideal for removing small amounts of impurities from a solid product.[3][6]

Q2: How do I choose the right solvent for column chromatography?

A2: The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate. A good starting point for many oxazole derivatives is a mixture of hexanes and ethyl acetate.[2] The ideal solvent system will give your product an Rf value of approximately 0.3-0.4, with clear separation from any impurities.

Q3: Can I use distillation for purification?

A3: While vacuum distillation can be a viable purification method for some small molecules, it is generally less common for complex aromatic heterocycles like 5-(2-(trifluoromethyl)phenyl)oxazole. The high boiling point and potential for thermal degradation make chromatography and crystallization more reliable options.

Q4: My compound is a liquid/oil at room temperature. Can I still use recrystallization?

A4: If your compound is an oil at room temperature, standard recrystallization will not be effective. In this case, column chromatography is the preferred method of purification.[2]

Section 3: Experimental Protocols & Workflows

Protocol 1: Flash Column Chromatography

This protocol outlines a general procedure for the purification of 5-(2-(trifluoromethyl)phenyl)oxazole using silica gel chromatography.

Objective: To separate the target compound from starting materials, by-products, and other impurities.

Methodology:

  • Solvent System Selection:

    • On a TLC plate, spot your crude material.

    • Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1 ratios).

    • The optimal solvent system should provide a good separation of your product spot (ideally with an Rf of ~0.3) from all other spots.

  • Column Packing:

    • Select an appropriately sized column for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading:

    • Dissolve the crude 5-(2-(trifluoromethyl)phenyl)oxazole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes and monitor the elution process by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Workflow Diagram: Purification Strategy

Purification_Workflow Crude_Product Crude Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Assess Purity Chromatography Flash Column Chromatography TLC_Analysis->Chromatography Multiple Spots or Low Purity Recrystallization Recrystallization TLC_Analysis->Recrystallization Solid with Minor Impurities Purity_Check Purity Check (TLC, NMR, LC-MS) Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Chromatography Still Impure Pure_Product Pure Product Purity_Check->Pure_Product Meets Specs

Caption: Decision workflow for purifying 5-(2-(trifluoromethyl)phenyl)oxazole.

References

  • ResearchGate. (n.d.). Synthesis of 3‐phenyl‐5‐(trifluoromethyl)isoxazole and 5‐phenyl‐3‐(trifluoromethyl)isoxazole | Request PDF. Retrieved from [Link]

  • Synthesis of Trisubstituted Oxazoles via Aryne Induced[2][3] Sigmatropic Rearrangement-Annulation Cascade. (n.d.). Retrieved from [Link]

  • Isomerization of 5-(2H-Azirin-2-yl)oxazoles: An Atom-Economic Approach to 4H-Pyrrolo[2,3-d]. (n.d.). PMC. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (2021). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • Amanote Research. (2012). 5-Methyl-N-[2-(Trifluoromethyl)phenyl]isoxazole-4-Carboxamide. Retrieved from [Link]

  • Wang, M., Li, L., Yang, S., Guo, F., Zhu, G., Zhu, B., & Chang, J. (2023). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. Bioorganic Chemistry, 135, 106505. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Google Patents. (n.d.). A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole.
  • ResearchGate. (n.d.). (PDF) 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Trifluoromethylphenyl Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely aware that coupling a 2-trifluoromethylphenyl group to an oxazole core is notoriously difficult. The massive steric bulk of the ortho-CF₃ group (A-value ≈ 2.1 kcal/mol) combined with its strong electron-withdrawing nature disrupts standard catalytic cycles, leading to stalled reactions, protodeboronation, and poor yields.

This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you troubleshoot and optimize your syntheses.

Troubleshooting & FAQs

Q1: My Suzuki-Miyaura coupling of 2-(trifluoromethyl)phenylboronic acid with 2-halooxazole yields mostly protodeboronated starting material. How can I drive the reaction to the desired product? A1: The failure here is a kinetic issue. In standard Suzuki couplings using ligands like PPh₃, the extreme steric hindrance of the ortho-CF₃ group drastically slows down the transmetalation step. Because transmetalation is delayed, the electron-deficient 2-(trifluoromethyl)phenylboronic acid has ample time to undergo base-catalyzed protodeboronation. Solution: Switch to a highly active, bulky dialkylbiarylphosphine ligand such as S-Phos. The extreme steric bulk of S-Phos forces the palladium center to rapidly undergo reductive elimination, while its electron-rich nature stabilizes the Pd(II) intermediate, effectively outcompeting the protodeboronation degradation pathway[1].

Q2: Can I bypass pre-functionalization entirely and use direct C-H arylation to form the oxazole? A2: Yes, and this is often the superior strategic choice. Direct C-H arylation of oxazoles with 1-bromo-2-(trifluoromethyl)benzene avoids the unstable boronic acid intermediate entirely[2]. This reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. To overcome the high activation energy barrier caused by the bulky CF₃ group, you must use a proton shuttle—typically pivalic acid (PivOH). The pivalate anion acts intramolecularly to deprotonate the oxazole while it is coordinated to the metal center, enabling smooth C-C bond formation[3].

Q3: I am trying to build the oxazole ring de novo via the Robinson-Gabriel cyclization of a 2-(trifluoromethyl)benzamide derivative, but dehydration fails. What are the alternatives? A3: The steric umbrella of the ortho-CF₃ group physically blocks the nucleophilic attack of the amide oxygen onto the adjacent carbonyl. If aggressive dehydrating agents (like POCl₃ or Burgess reagent) fail, abandon the Robinson-Gabriel route. Instead, utilize a transition-metal-free intramolecular cyclization of N-propargylic amides, which readily accommodates bulky ortho-substituents to provide the functionalized oxazole in high yields[2].

Mechanistic Workflows & Decision Logic

Troubleshooting Start Low Yield in 2-CF3-Phenyl Oxazole Synthesis Check1 Identify Reaction Pathway Start->Check1 Path1 Suzuki-Miyaura Coupling Check1->Path1 Path2 De Novo Cyclization Check1->Path2 Issue1 Protodeboronation Dominates Path1->Issue1 Issue2 Failed Dehydration / Cyclization Path2->Issue2 Sol1 Switch to Direct C-H Arylation or use Pd(OAc)2 / S-Phos Issue1->Sol1 Sol2 Use N-propargylic amide cyclization route Issue2->Sol2

Troubleshooting logic for low yields in sterically hindered oxazole synthesis workflows.

Mechanism A 1-Bromo-2-(CF3)-benzene + Oxazole B Oxidative Addition (Pd(0) to Pd(II)) A->B C CMD Step (PivOH Proton Shuttle) B->C Steric clash mitigated D Reductive Elimination (Forced by S-Phos) C->D Deprotonation E 2-(2-CF3-phenyl)oxazole D->E Product Release

Catalytic cycle of Pd-catalyzed direct C-H arylation overcoming ortho-CF3 steric hindrance.

Quantitative Data: Catalyst Optimization

The following table summarizes the optimization landscape for coupling 1-bromo-2-(trifluoromethyl)benzene (or its boronic acid equivalent) to an oxazole core. Notice how the choice of ligand and additive directly dictates the mechanistic success of the reaction.

Catalyst SystemLigandAdditive / BaseYield (%)Mechanistic Observation
Pd(PPh₃)₄NoneNa₂CO₃< 5%Reaction stalls at oxidative addition; severe steric clash with PPh₃.
Pd(OAc)₂PPh₃K₂CO₃12%Slow transmetalation; significant protodeboronation observed.
Pd(OAc)₂S-PhosK₃PO₄78%Bulky biaryl ligand accelerates reductive elimination, rescuing the Suzuki route.
Pd(OAc)₂ (C-H) S-Phos PivOH, K₂CO₃ 85% CMD pathway bypasses transmetalation entirely; highest efficiency.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. If you omit the critical mechanistic enablers (e.g., PivOH in Protocol A, or S-Phos in Protocol B), the reactions will predictably fail, confirming that the steric bottleneck is actively being managed by these specific reagents.

Protocol A: Palladium-Catalyzed Direct C-H Arylation (Recommended)

Self-Validation Check: Running a control reaction without PivOH will result in <10% yield, validating that the Concerted Metalation-Deprotonation (CMD) step cannot proceed over the ortho-CF₃ steric barrier without a proton shuttle.

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (5 mol%), S-Phos (10 mol%), anhydrous K₂CO₃ (2.0 equiv), and PivOH (30 mol%).

  • Reagent Addition: Add 1-bromo-2-(trifluoromethyl)benzene (1.0 equiv) and oxazole (1.5 equiv).

  • Solvent: Suspend the mixture in anhydrous N,N-Dimethylacetamide (DMA) to achieve a 0.2 M concentration.

  • Reaction: Seal the tube, remove it from the glovebox, and stir vigorously at 110 °C for 16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a short pad of Celite. Wash the organic layer sequentially with water (3x) and brine to remove the DMA.

  • Isolation: Dry the organic phase over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 2-(2-trifluoromethylphenyl)oxazole.

Protocol B: Sterically-Tuned Suzuki-Miyaura Coupling

Self-Validation Check: Substituting S-Phos with standard PPh₃ will result in rapid protodeboronation of the boronic acid, validating the necessity of the dialkylbiarylphosphine ligand's steric bulk to force reductive elimination.

  • Preparation: Combine 2-bromooxazole (1.0 equiv), 2-(trifluoromethyl)phenylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), S-Phos (4 mol%), and K₃PO₄ (2.0 equiv) in a microwave vial equipped with a magnetic stir bar.

  • Solvent: Add a thoroughly degassed mixture of Toluene/H₂O (5:1 ratio, 0.1 M overall concentration).

  • Reaction: Seal the vial with a crimp cap, purge with argon for 5 minutes, and heat at 100 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature, separate the aqueous layer, and extract with EtOAc (2x).

  • Isolation: Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify via silica gel chromatography.

References

  • Title: Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products | Source: nih.gov | URL: 3

  • Title: Synthesis of 1,3-oxazoles | Source: organic-chemistry.org | URL: 2

  • Title: Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model | Source: nih.gov | URL: 1

Sources

Technical Support Center: Troubleshooting Cyclization Failures in Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing the oxazole core. Cyclization, the crucial ring-forming step, can often be the source of significant challenges, leading to low yields or complete reaction failure.

This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and overcome common hurdles in your oxazole synthesis.

Frequently Asked Questions (FAQs) About Cyclization Failures

Q1: My oxazole synthesis has failed, and I've only recovered my starting materials. What are the most likely reasons for a complete lack of cyclization?

A1: The primary reasons for a complete failure of cyclization often fall into three categories:

  • Inadequate Activation of the Cyclization Precursor: The key to forming the oxazole ring is the generation of a reactive intermediate that facilitates intramolecular attack. This often involves the activation of a hydroxyl or amide group. If the activating or dehydrating agent is weak, impure, or used in insufficient quantities, the reaction will not proceed.

  • Unfavorable Reaction Conditions: Temperature and solvent play a critical role. Many cyclization reactions require heating to overcome the activation energy barrier.[1] Conversely, excessively high temperatures can lead to decomposition of starting materials or intermediates.[2] The solvent must also be appropriate for the specific reaction, ensuring solubility of reactants and compatibility with the reagents used.

  • Poor Quality of Starting Materials or Reagents: Impurities in your starting materials or the degradation of reagents can inhibit the reaction.[3] For instance, moisture can quench dehydrating agents, and oxidized starting materials may not be suitable for cyclization.[4][5]

Q2: I'm observing the formation of an intermediate, but it's not converting to the final oxazole product. What could be causing this stall?

A2: This scenario often points to an issue with the final dehydration or elimination step. The initial cyclization may have occurred to form an oxazoline or a similar intermediate, but the subsequent aromatization to the oxazole is being hindered.

  • Inefficient Dehydrating Agent: The choice and concentration of the dehydrating agent are critical. In the Robinson-Gabriel synthesis, for instance, traditional agents like concentrated sulfuric acid can cause charring, while polyphosphoric acid has been shown to improve yields to 50-60%.[2][6]

  • Steric Hindrance: Bulky substituents on your starting materials can sterically hinder the final elimination step, slowing down or preventing the formation of the aromatic oxazole ring.

  • Reversibility of the Cyclization: In some cases, the initial cyclization may be reversible. If the subsequent dehydration step is slow, the intermediate may revert to the starting materials.

Q3: My reaction is producing a complex mixture of byproducts with very little of the desired oxazole. How can I improve the selectivity of the cyclization?

A3: The formation of multiple products indicates that side reactions are competing with the desired cyclization pathway.

  • Reaction Conditions: Carefully control the reaction temperature. Lowering the temperature may favor the desired kinetic product over thermodynamic byproducts.[1] The dropwise addition of reagents can also prevent localized high concentrations that might promote side reactions.[6]

  • Protecting Groups: If your starting materials have other reactive functional groups, consider using protecting groups to prevent them from participating in unwanted reactions.[1]

  • Alternative Synthetic Routes: If optimizing the current reaction proves difficult, exploring a different synthetic strategy might be the most efficient solution. Different methods, such as the Fischer oxazole synthesis or the van Leusen reaction, may offer better selectivity for your specific target molecule.[7]

Troubleshooting Specific Oxazole Synthesis Methods

This section provides detailed troubleshooting guides for common issues encountered in three widely used oxazole synthesis methods.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form an oxazole.[8]

Problem: Low Yield and/or Significant Charring

This is a frequent issue, often pointing to overly harsh reaction conditions.

  • Causality: Strong dehydrating agents like concentrated sulfuric acid, while effective, can cause decomposition and polymerization of sensitive substrates, leading to the formation of tar-like byproducts.[2]

  • Troubleshooting Protocol:

    • Optimize the Dehydrating Agent: Switch to a milder and more effective dehydrating agent. Polyphosphoric acid (PPA) is a common alternative that can significantly improve yields.[6] Other options to consider include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂).[8][9]

    • Temperature Control: Carefully control the reaction temperature. If using a strong acid, consider running the reaction at a lower temperature for a longer period.

    • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water can hydrolyze the starting material or quench the dehydrating agent.[2]

Dehydrating AgentTypical ConditionsPotential Issues
Conc. H₂SO₄High TemperatureCharring, low yields for sensitive substrates[2]
Polyphosphoric Acid (PPA)High TemperatureCan increase yields to 50-60%[6]
POCl₃RefluxCan be effective, but may require careful handling
Trifluoroacetic Anhydride (TFAA)Room Temp to RefluxMild conditions, suitable for solid-phase synthesis[2]

Workflow for Troubleshooting Low Yields in Robinson-Gabriel Synthesis

Caption: Van Leusen synthesis pathway and a potential side reaction.

General Experimental Protocols

General Protocol for Robinson-Gabriel Synthesis with PPA
  • To a round-bottom flask, add the 2-acylamino-ketone.

  • Add polyphosphoric acid (PPA) in a quantity sufficient to ensure good stirring.

  • Heat the reaction mixture with stirring to the appropriate temperature (typically 100-150 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Van Leusen Oxazole Synthesis
  • In a round-bottom flask, dissolve the aldehyde and TosMIC in methanol.

  • Add potassium carbonate (K₂CO₃) to the mixture.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. [10]

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023).
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods Against Classical Reactions. (2025). BenchChem.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules.
  • Oxazole Synthesis: A Technical Support Center for Common Side Reactions. (2025). BenchChem.
  • A comprehensive review on synthesis of oxazoles: research on magnetically recoverable catalysts. (2024).
  • Technical Support Center: Troubleshooting Side Reactions in Tosylmethyl Isocyanide (TosMIC) Chemistry. (2025). BenchChem.
  • Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide C
  • minimizing byproduct formation in Robinson-Gabriel oxazole synthesis. (2025). BenchChem.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
  • troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. (n.d.). BenchChem.
  • Synthesis of Oxazole. (n.d.). Prezi.
  • Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Optimizing reaction conditions for the synthesis of oxazole deriv
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. (n.d.). BenchChem.
  • Technical Support Center: Synthesis of 2,5-Disubstituted Oxazoles. (n.d.). BenchChem.
  • Fischer oxazole synthesis. (n.d.). Grokipedia.
  • Fischer oxazole synthesis. (n.d.). Wikipedia.
  • Robinson–Gabriel synthesis. (n.d.). Wikipedia.

Sources

Technical Support Center: Optimizing Recrystallization Solvents for 5-(2-(Trifluoromethyl)phenyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 5-(2-(Trifluoromethyl)phenyl)oxazole. As a Senior Application Scientist, I have designed this resource to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into optimizing the recrystallization process for this specific molecule. This guide moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt the methodologies to your unique experimental context.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding solvent selection and the recrystallization process for 5-(2-(Trifluoromethyl)phenyl)oxazole.

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

A1: The perfect recrystallization solvent is one that creates a significant difference in the solubility of your compound at high versus low temperatures.[1][2] For 5-(2-(Trifluoromethyl)phenyl)oxazole, an ideal solvent should:

  • Dissolve the compound completely when hot (typically at or near the solvent's boiling point).

  • Dissolve the compound poorly or not at all when cold (at room temperature or in an ice bath), allowing for maximum recovery of the purified crystals.[3]

  • Dissolve impurities well at all temperatures or not at all. This ensures impurities either remain in the mother liquor or can be removed via hot filtration.[4]

  • Be chemically inert, meaning it does not react with the compound.[5]

  • Have a relatively low boiling point (ideally under 100°C) so it can be easily removed from the purified crystals during the drying process.[3][5]

  • Possess a boiling point below the melting point of the compound to prevent the substance from "oiling out"—melting in the solvent instead of dissolving, which hinders pure crystal formation.[5]

Q2: Based on the structure of 5-(2-(Trifluoromethyl)phenyl)oxazole, what solvents should I start with for screening?

A2: The principle of "like dissolves like" is a useful starting point.[3][6] 5-(2-(Trifluoromethyl)phenyl)oxazole has a dual nature:

  • The 2-(Trifluoromethyl)phenyl group is nonpolar and lipophilic due to the aromatic ring and the highly electronegative trifluoromethyl group.[7]

  • The oxazole ring is a polar heterocycle capable of acting as a hydrogen bond acceptor.[8][9]

This mixed polarity suggests that solvents of intermediate polarity or mixed-solvent systems will be most effective. A logical screening panel would include:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Aromatic Hydrocarbons: Toluene

  • Halogenated Solvents: Dichloromethane

  • Nonpolar Solvents (for mixed systems): Hexane, Heptane

  • Polar Solvents (for mixed systems): Water

Promising solvent pairs to investigate would be ethanol/water, ethyl acetate/hexane, or toluene/hexane.[1][10]

Q3: How do I perform an efficient small-scale solvent screening experiment?

A3: A systematic, small-scale approach prevents wasting your valuable compound.

Protocol 1: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of your crude 5-(2-(Trifluoromethyl)phenyl)oxazole into a small test tube or vial.

  • Add a few drops of the candidate solvent at room temperature and agitate. Observe if the solid dissolves. An ideal solvent will not dissolve the compound at this stage.[1]

  • If the solid is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • Continue adding the solvent dropwise while heating until the solid just dissolves. Record the approximate volume of solvent used. Avoid adding a large excess of solvent, as this will reduce your yield.[11]

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.[1]

Q4: What is a mixed-solvent recrystallization and when is it necessary?

A4: A mixed-solvent (or two-solvent) system is used when no single solvent meets the ideal solubility criteria.[2] This technique employs two miscible solvents:

  • A "good" or "soluble" solvent, in which 5-(2-(Trifluoromethyl)phenyl)oxazole is highly soluble, even at room temperature.

  • A "bad" or "anti-solvent," in which the compound is poorly soluble, even at boiling temperatures.[12][13]

This method is particularly useful for compounds like the one , which may be too soluble in some organic solvents (like ethanol or ethyl acetate) and nearly insoluble in others (like water or hexane). The goal is to create a solvent mixture where the compound is soluble when hot but insoluble upon cooling.[14][15]

Troubleshooting Guide

Encountering issues during recrystallization is a common part of the scientific process. This guide provides direct solutions to the most frequent challenges.

Q: My compound "oiled out" as a liquid instead of forming crystals. What should I do?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point.[5] This is often caused by the compound precipitating from solution too rapidly.

  • Solution 1: Add More Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent (1-5% of the total volume) to decrease the saturation point. Allow the solution to cool more slowly.[16]

  • Solution 2: Lower the Temperature: If possible, try cooling the solution more gradually. A slower temperature drop can favor crystallization over oiling out.

  • Solution 3: Remove Impurities: Oiling out can be exacerbated by impurities that depress the melting point. If the solution is colored, consider adding a small amount of activated charcoal and performing a hot filtration before crystallization.[16]

Q: No crystals are forming, even after cooling in an ice bath. What's wrong?

A: The most common cause is using too much solvent, which keeps the compound fully dissolved even at low temperatures.[11][16]

  • Solution 1: Reduce Solvent Volume: Reheat the flask and gently boil off a portion of the solvent to increase the concentration of your compound. Allow it to cool again.[16]

  • Solution 2: Induce Crystallization: If the solution appears supersaturated, you can try to initiate crystal growth by:

    • Scratching: Gently scratch the inner surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[6]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystallization.[13]

Q: The crystals formed instantly as a fine powder. Are they pure?

A: Not necessarily. Very rapid crystallization, or "crashing out," can trap impurities within the crystal lattice, defeating the purpose of the purification.[1][16] The formation of large, well-defined crystals is favored by slow, gradual cooling, as this allows the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[17][18]

  • Solution: Re-dissolve and Cool Slowly: Reheat the solution until the solid fully dissolves. If necessary, add a small amount of extra solvent (1-2 mL) to ensure it stays in solution longer.[16] Cover the flask with a watch glass and insulate it (e.g., by placing it on a cork ring or paper towels) to ensure a slow cooling rate.[16]

Q: My final crystals are colored, but the pure compound should be white. How do I fix this?

A: This indicates the presence of colored impurities. These can often be removed using activated charcoal.

  • Solution: Use Activated Charcoal: In your next recrystallization attempt, dissolve the crude compound in the minimum amount of hot solvent. Add a very small amount (the tip of a spatula) of activated charcoal to the hot solution.[1][18] Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Crucial Next Step: Hot Filtration: You must filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper to remove the insoluble charcoal.[19] If you allow the solution to cool, your product will crystallize along with the charcoal. After filtration, allow the clear, hot filtrate to cool slowly to form pure, colorless crystals. Be aware that charcoal can also adsorb some of your product, so use it sparingly.[1]

Experimental Protocols & Data

Solvent Selection & Properties

The first step in any recrystallization is choosing the right solvent. The following table lists common solvents and their properties, which can guide your initial screening.

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood anti-solvent for nonpolar compounds.
Methanol65HighPolar protic solvent.
Ethanol78HighA versatile solvent, often used in mixtures with water.[17]
Acetone56Medium-HighLow boiling point can make it evaporate too quickly.[5]
Ethyl Acetate77MediumGood general-purpose solvent for moderately polar compounds.
Dichloromethane40MediumVery low boiling point; use with caution.
Toluene111LowHigh boiling point can make it difficult to remove.[5]
Hexane69Very LowGood anti-solvent for polar compounds.

Data sourced from multiple chemical handbooks and references.[3][5]

Protocol 2: General Single-Solvent Recrystallization
  • Dissolution: Place the crude 5-(2-(Trifluoromethyl)phenyl)oxazole in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the solid just dissolves at the boiling point.[18]

  • Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, filter the hot solution through a pre-warmed stemless funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[18] Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[20]

  • Drying: Allow the crystals to dry completely by pulling air through the funnel. For final drying, transfer the crystals to a pre-weighed watch glass and place them in a vacuum oven.

Protocol 3: General Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.[12]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" anti-solvent (e.g., water) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).[12][14] This indicates the saturation point has been reached.

  • Clarification: Add one or two drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.[12]

  • Crystallization, Collection, Washing, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol above. Use a cold mixture of the two solvents (in the same approximate ratio) for the washing step.[14]

Visualization of Workflows

To further clarify the decision-making process, the following diagrams illustrate key workflows for optimizing your recrystallization.

Solvent_Selection_Workflow start Start: Crude 5-(2-(Trifluoromethyl)phenyl)oxazole screening Perform Small-Scale Solvent Screening (Protocol 1) with multiple solvents start->screening single_solvent Identify a single solvent with high solubility when hot and low solubility when cold? screening->single_solvent yes_single Yes single_solvent->yes_single Success no_single No single_solvent->no_single Failure use_single Proceed with Single-Solvent Recrystallization (Protocol 2) yes_single->use_single mixed_solvent Identify a miscible 'Good'/'Bad' solvent pair? no_single->mixed_solvent yes_mixed Yes mixed_solvent->yes_mixed Success no_mixed No mixed_solvent->no_mixed Failure use_mixed Proceed with Mixed-Solvent Recrystallization (Protocol 3) yes_mixed->use_mixed re_evaluate Re-evaluate solvent choices or consider alternative purification (e.g., chromatography) no_mixed->re_evaluate

Caption: Workflow for selecting an appropriate recrystallization solvent system.

Troubleshooting_Workflow action action start Problem Encountered During Cooling oiling_out Did the compound 'oil out'? start->oiling_out no_crystals Did no crystals form? oiling_out->no_crystals No action_oil Reheat, add more 'good' solvent, and cool more slowly. oiling_out->action_oil Yes fast_crash Did crystals 'crash out' too fast? no_crystals->fast_crash No action_no_xtal Reheat to boil off excess solvent. Try scratching or seeding. no_crystals->action_no_xtal Yes action_fast Reheat, add slightly more solvent, and cool slowly with insulation. fast_crash->action_fast Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Mixed-solvent recrystallisation. University of York Chemistry Teaching Labs. [Link]

  • Lab Procedure: Recrystallization. LabXchange. [Link]

  • Recrystallization. Unknown Source. [Link]

    • Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. Unknown Source. [Link]

  • recrystallization.pdf. University of California, Irvine. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Recrystallization (chemistry). Wikipedia. [Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Summary of Common Crystallization Solvents. Unknown Source. [Link]

  • An ideal recrystallization solvent. Reddit. [Link]

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Recrystallization. University of Missouri–St. Louis. [Link]

  • Recrystallization. National Institute of Technology, Tiruchirappalli. [Link]

  • Recrystallization1. University of Missouri–St. Louis. [Link]

  • Recrystallization. University of Central Florida. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Chem355 Labbook-2020. Unknown Source. [Link]

  • 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide. ResearchGate. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

Sources

Technical Support Center: Troubleshooting 5-(2-(Trifluoromethyl)phenyl)oxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and operational challenges encountered during the synthesis and purification of 5-(2-(Trifluoromethyl)phenyl)oxazole .

The most robust and widely utilized method for constructing this 5-aryloxazole scaffold is the van Leusen oxazole synthesis [1]. This [3+2] cycloaddition utilizes 2-(trifluoromethyl)benzaldehyde and tosylmethyl isocyanide (TosMIC) under basic conditions. While highly efficient, the reaction inherently generates stoichiometric byproducts—most notably p-toluenesulfinic acid—which can severely complicate downstream purification if not managed correctly[2].

This guide provides field-proven, self-validating protocols and mechanistic insights to help you isolate your target compound with high purity and yield.

Part 1: Mechanistic Pathway & Byproduct Generation

To effectively remove byproducts, we must first understand their causality. The van Leusen reaction is driven by the unique reactivity of TosMIC, which contains an acidic methylene group, an isocyano group, and a sulfinic acid leaving group[1].

  • Deprotonation: A base (e.g., K₂CO₃) deprotonates TosMIC to form a reactive nucleophile.

  • Cycloaddition: The TosMIC anion attacks the carbonyl carbon of 2-(trifluoromethyl)benzaldehyde, followed by ring closure to form an oxazoline intermediate.

  • Elimination: The base promotes the elimination of the tosyl group, aromatizing the ring to yield the target oxazole and releasing p-toluenesulfinic acid as a stoichiometric byproduct[2].

G A 2-(Trifluoromethyl)benzaldehyde D Oxazoline Intermediate (Potential Byproduct if stalled) A->D Nucleophilic Attack & Cyclization B TosMIC C Deprotonated TosMIC (Active Nucleophile) B->C Base (e.g., K2CO3) C->D E 5-(2-(Trifluoromethyl)phenyl)oxazole (Target Product) D->E Base-Promoted Elimination F p-Toluenesulfinic Acid (Major Byproduct) D->F Eliminated Leaving Group

Mechanistic pathway of the van Leusen oxazole synthesis highlighting byproduct formation.

Part 2: Frequently Asked Questions & Troubleshooting Guides

Q1: How do I remove the massive amount of p-toluenesulfinic acid generated during the reaction? Causality: Because the aromatization of the oxazole ring requires the extrusion of the tosyl group, p-toluenesulfinic acid is produced in a 1:1 ratio with your product. If left in the crude mixture, this highly acidic and polar byproduct will cause severe streaking during silica gel chromatography and degrade your isolated yield[3]. Solution: Do not rely on chromatography to remove this byproduct. Instead, leverage its acidity.

  • Method A (Liquid-Liquid Extraction): Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃). This deprotonates the sulfinic acid, partitioning the resulting sulfinate salt entirely into the aqueous layer[3].

  • Method B (Solid-Phase Scavenging): Add a basic quaternary ammonium hydroxide ion-exchange resin (e.g., Ambersep 900(OH)) directly to the reaction mixture post-synthesis. The resin traps the sulfinate anion, allowing you to remove both the base and the byproduct via simple filtration[4].

Q2: My TLC shows unreacted 2-(trifluoromethyl)benzaldehyde. Why is the conversion incomplete, and how do I separate it? Causality: The trifluoromethyl (-CF₃) group at the ortho position exerts significant steric hindrance, which can physically impede the trajectory of the bulky TosMIC anion during the initial nucleophilic attack. Solution: To drive the reaction to completion, use a slight excess of TosMIC (1.1 to 1.2 equivalents) and extend the reflux time. If residual aldehyde remains during workup, it will often co-elute closely with the oxazole product. You can introduce a polymer-supported arenesulfonylhydrazine resin to covalently scavenge the unreacted aldehyde before filtration, or utilize a carefully graded Hexanes/Ethyl Acetate column (the aldehyde is typically less polar than the oxazole).

Q3: I am seeing a persistent impurity slightly more polar than my product. LC-MS indicates an [M+H]⁺ corresponding to the oxazoline intermediate. How do I fix this? Causality: The elimination of p-toluenesulfinic acid from the oxazoline intermediate requires sufficient base and thermal energy[1]. If the base is depleted (consumed by ambient moisture or side reactions) or the reaction is quenched prematurely, the intermediate stalls. Solution: Ensure at least 2.0 to 2.5 equivalents of anhydrous base are present from the start. If the oxazoline intermediate is detected in the crude mixture, do not attempt to purify it. Instead, re-subject the crude residue to basic conditions (e.g., DBU in acetonitrile at 60 °C for 1 hour) to force the elimination step to completion.

Q4: How do I remove unreacted TosMIC and its degradation products? Causality: Excess TosMIC can degrade into tosylmethyl formamide under aqueous basic conditions during workup. Both TosMIC and its formamide byproduct can contaminate the final product[3]. Solution: TosMIC is highly sensitive to strong aqueous bases. A brief wash with 1M NaOH during the extraction phase will rapidly hydrolyze residual TosMIC. The resulting degradation products are significantly more polar than 5-(2-(trifluoromethyl)phenyl)oxazole and will be easily retained on the baseline during standard silica gel chromatography.

Part 3: Purification Workflows & Quantitative Data

To ensure a self-validating system, choose a purification workflow based on your scale and throughput requirements.

Purification Crude Crude Reaction Mixture (Product + TosH + TosMIC) Resin Add Ambersep 900(OH) Ion-Exchange Resin Crude->Resin Method A AqWash Aqueous NaHCO3 Wash (Alternative to Resin) Crude->AqWash Method B Filter Filtration Resin->Filter Chrom Silica Gel Chromatography (Hexanes/EtOAc) Filter->Chrom OrgLayer Organic Layer (Product + Organics) AqWash->OrgLayer OrgLayer->Chrom Pure Pure 5-(2-(CF3)phenyl)oxazole Chrom->Pure

Logical workflow for the purification of 5-(2-(Trifluoromethyl)phenyl)oxazole.

Table 1: Comparative Efficiency of p-Toluenesulfinic Acid Removal Strategies
Purification StrategySulfinic Acid Removal (%)Target Oxazole Recovery (%)ScalabilityOperational Notes
Aqueous NaHCO₃ Wash > 95%85 - 90%HighStandard liquid-liquid extraction; requires thorough drying of the organic layer with Na₂SO₄ prior to concentration.
Ambersep 900(OH) Resin > 99%80 - 85%MediumSingle-step filtration; ideal for parallel library synthesis. Bypasses emulsion risks during aqueous workup.
Direct Chromatography < 50%60 - 70%LowNot recommended. Acidic silica interacts with the byproduct, causing severe streaking and co-elution risks.
Part 4: Step-by-Step Optimized Methodology

The following protocol integrates the mechanistic principles discussed above to ensure complete conversion and streamlined byproduct removal.

Materials Required:

  • 2-(Trifluoromethyl)benzaldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Methanol (0.2 M relative to aldehyde)

  • Ambersep 900(OH) ion-exchange resin (3.0 eq)

Step-by-Step Protocol:

  • Reaction Assembly: In an oven-dried, argon-purged round-bottom flask, dissolve 2-(trifluoromethyl)benzaldehyde and TosMIC in anhydrous methanol.

  • Base Addition: Add anhydrous K₂CO₃ to the stirring solution. Scientific Rationale: Anhydrous conditions prevent the premature aqueous hydrolysis of TosMIC.

  • Cycloaddition & Elimination: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 3 to 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) until the starting aldehyde is fully consumed.

  • In-situ Byproduct Scavenging: Remove the flask from heat and allow it to cool to room temperature. Add the Ambersep 900(OH) resin directly to the reaction mixture. Stir gently for 30 minutes. Scientific Rationale: The basic resin acts as a macroscopic sponge, trapping the p-toluenesulfinic acid byproduct and residual dissolved base[4].

  • Filtration: Filter the suspension through a sintered glass funnel packed with a thin pad of Celite. Wash the resin cake thoroughly with ethyl acetate (3 × 15 mL) to ensure complete recovery of the target oxazole.

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield the crude product as an oil.

  • Final Polish (Chromatography): Load the crude oil onto a silica gel column. Elute using a gradient of 0% to 20% Ethyl Acetate in Hexanes. The 5-(2-(trifluoromethyl)phenyl)oxazole will elute cleanly, leaving any highly polar formamide degradation products on the baseline.

References
  • Van Leusen Oxazole Synthesis - Organic Chemistry Portal. Available at:[Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC (National Institutes of Health). Available at:[Link]

  • Solution-phase parallel oxazole synthesis with TosMIC - Organic Chemistry Portal (Ref: Tetrahedron Lett., 1999, 40, 5637-5638). Available at:[Link]

Sources

Technical Support Center: HPLC Method Development for 5-(2-(Trifluoromethyl)phenyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for 5-(2-(Trifluoromethyl)phenyl)oxazole [1].

Because this molecule features both a highly electronegative trifluoromethyl (-CF


) group and a heteroaromatic oxazole ring, it presents unique chromatographic challenges that standard hydrophobic retention models often fail to resolve. This center provides mechanistically grounded strategies, self-validating protocols, and diagnostic troubleshooting to ensure analytical integrity.

Core Method Development FAQs

Q1: Why does 5-(2-(Trifluoromethyl)phenyl)oxazole co-elute with its des-fluoro impurities on a standard C18 column? The Causality: Standard C18 (octadecylsilane) columns rely almost exclusively on dispersive (hydrophobic) interactions. While the -CFngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 group significantly alters the electron density and dipole moment of the phenyl ring, it does not drastically change the overall hydrophobicity of the molecule compared to closely related structural analogs. Therefore, a C18 phase lacks the necessary mechanisms to differentiate these subtle electronic variations.
The Solution:  Switch to a Pentafluorophenyl (PFP) or Fluoro-Phenyl stationary phase. PFP columns provide orthogonal selectivity through multiple mechanisms: ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

interactions, dipole-dipole interactions, hydrogen bonding, and shape selectivity[2]. The highly polar C-F bonds of the analyte align with the C-F bonds of the PFP phase, while the electron-deficient stationary phase interacts selectively with the

-electrons of the oxazole ring, achieving baseline resolution where C18 fails,[2].

Q2: Should I use Acetonitrile or Methanol as my organic modifier when using a PFP column for this compound? The Causality: Acetonitrile contains a cyano group with ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-electrons. In a mobile phase, acetonitrile molecules actively compete with the analyte for the 

interaction sites on the PFP stationary phase, effectively masking the column's unique selectivity. Methanol is a protic solvent lacking

-electrons; it does not compete for these sites, allowing the dipole-dipole and

interactions between the fluorinated analyte and the PFP phase to dominate. The Solution: Always initiate PFP method development using Methanol to maximize orthogonal selectivity.

Q3: How do I prevent peak tailing for this specific heterocycle? The Causality: The nitrogen atom within the oxazole ring possesses weak basic character. If the silica base of the stationary phase contains unreacted, acidic silanol groups (pKa ~3.5–4.5), the oxazole nitrogen can undergo secondary ion-exchange or strong hydrogen-bonding interactions, dragging out the desorption process and causing tailing,[3]. The Solution: Buffer the mobile phase to a pH below 3.0 (e.g., using 0.1% Formic Acid). This fully protonates the residual silanols on the column, neutralizing their charge and eliminating secondary ion-exchange interactions[3].

Experimental Workflows & Methodologies

Protocol: Self-Validating Gradient Method for Fluorinated Oxazoles

This protocol is designed to establish a baseline separation with built-in system suitability checks to validate the method's performance prior to sample analysis.

Step 1: System Preparation & Column Equilibration

  • Install a high-purity Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 1.9 µm or 3 µm particle size)[4].

  • Flush the system with 100% LC-MS grade Methanol for 15 column volumes to remove storage solvents.

  • Equilibrate the column with the initial mobile phase conditions (80% A / 20% B) until the pressure ripple is < 1% and the UV baseline is flat.

Step 2: Mobile Phase Formulation Note: Use only ultra-pure, LC-MS grade solvents to prevent baseline noise and ghost peaks[5].

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v). (Adjusts pH to ~2.7 to suppress silanol activity).

  • Mobile Phase B: Methanol + 0.1% Formic Acid (v/v).

Step 3: Sample Preparation Dissolve 5-(2-(Trifluoromethyl)phenyl)oxazole standards in a diluent matching the initial gradient conditions (80% A / 20% B). Critical: Injecting samples dissolved in 100% organic solvent will cause severe peak fronting due to localized solvent strength mismatch at the column head[5].

Step 4: Gradient Execution Run the following validated gradient profile at a flow rate of 0.4 mL/min (Column Temperature: 40°C; Detection: UV at 254 nm):

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.08020Isocratic hold
1.08020Start gradient
6.02080Linear ramp
8.02080Wash phase
8.18020Return to initial
12.08020Re-equilibration

Step 5: System Suitability Validation Before proceeding with batch analysis, inject a reference standard and verify:

  • Retention Factor (

    
    ):  > 2.0 (Ensures analyte is not eluting in the void volume).
    
  • Tailing Factor (

    
    ):  0.9 – 1.2 (Validates successful silanol suppression).
    
  • Theoretical Plates (

    
    ):  > 10,000 (Confirms column bed integrity).
    

Workflow Start Start: Analyze Analyte Properties MW: 213.16 | Motifs: -CF3, Oxazole ColSelect Stationary Phase Selection Start->ColSelect C18 C18 Column (Dispersive Interactions) ColSelect->C18 Baseline Method PFP PFP Column (Dipole, π-π, Steric) ColSelect->PFP Fluorinated Target Eval Evaluate Peak Shape & Resolution C18->Eval PFP->Eval Opt Optimize Modifier Switch MeCN to MeOH Eval->Opt Co-elution / Poor Selectivity Val System Suitability Passed (Rs > 2.0, Tf < 1.2) Eval->Val Optimal Separation Opt->Eval

Fig 1: Logical workflow for fluorinated oxazole method development emphasizing column and modifier selection.

Diagnostic Troubleshooting Guide

Even with robust methods, chromatographic anomalies occur. Use this diagnostic matrix to isolate and correct physical and chemical failures in your HPLC system.

Issue A: Peak Fronting (Asymmetry Factor < 0.9)
  • Symptom: Peaks look "pushed forward" with a sloping leading edge and a sharp trailing edge[5].

  • Causality: The sample solvent is significantly stronger (higher eluotropic strength) than the mobile phase at the time of injection. The analyte travels rapidly through the center of the column bed before partitioning properly into the stationary phase[5].

  • Corrective Action: Dilute the sample in the initial mobile phase (e.g., 80% Aqueous). If sample solubility requires a high organic concentration, reduce the injection volume to

    
     2 µL to minimize the localized solvent effect.
    
Issue B: Retention Time Shifts & Drifting
  • Symptom: The oxazole peak elutes progressively earlier or later across sequential injections[5].

  • Causality: Slight variations in mobile phase composition, failing pump check valves, or inadequate column equilibration. For gradient elution, accumulation of strongly retained impurities can also alter the stationary phase chemistry over time,[5].

  • Corrective Action:

    • Verify pump flow rate accuracy volumetrically.

    • Ensure the mobile phase is thoroughly degassed (tiny bubbles cause unsteady flow)[5].

    • Extend the post-gradient re-equilibration time to at least 10 column volumes.

Issue C: Split Peaks (Doublets)
  • Symptom: A single pure standard elutes as two merged peaks[5].

  • Causality: Physical degradation of the column bed. A blocked inlet frit or a void (channel) at the head of the column causes the sample band to split into two distinct flow paths that travel at different velocities,[5].

  • Corrective Action: Backflush the column (if permitted by the manufacturer) to clear frit blockages. If a void has formed, the column must be replaced. Prevent future occurrences by installing an in-line precolumn filter or guard cartridge,[3].

Troubleshooting Symptom Symptom: Peak Fronting or Splitting Cause1 Chemical: Injection Solvent Stronger than Mobile Phase Symptom->Cause1 Cause2 Physical: Column Void or Partially Clogged Frit Symptom->Cause2 Sol1 Dilute sample in initial mobile phase (e.g., 80% Aq) Cause1->Sol1 Sol2 Replace Column & Install Guard Filter Cause2->Sol2

Fig 2: Diagnostic decision tree isolating chemical vs. physical causes of peak distortion.

Quantitative Data Summary

The table below summarizes the expected interaction strengths across different stationary phases for 5-(2-(Trifluoromethyl)phenyl)oxazole, guiding rapid column selection.

Interaction MechanismStandard C18 PhasePhenyl-Hexyl PhasePentafluorophenyl (PFP) PhaseImpact on 5-(2-(Trifluoromethyl)phenyl)oxazole
Hydrophobic (Dispersive) Very HighModerateModerateBaseline retention driver.
ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

Interactions
NoneHigh (Electron Rich)High (Electron Deficient)PFP strongly interacts with the oxazole ring[2].
Dipole-Dipole NoneLowVery HighPFP aligns with the strong dipole of the -CF

group.
Shape Selectivity LowModerateHighResolves ortho/meta/para -CF

positional isomers[4].

References

  • LCGC International - HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Available at:[Link]

  • Waters Corporation - Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Available at:[Link]

  • Pgeneral - HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Available at: [Link]

  • ACE HPLC - HPLC Troubleshooting Guide. Available at: [Link]

Sources

Technical Support Center: Resolving Regioisomer Formation in 5-(2-(Trifluoromethyl)phenyl)oxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered, fluorine-containing heterocycles. The synthesis of 5-(2-(Trifluoromethyl)phenyl)oxazole (CAS: 866149-85-1) presents significant regiochemical challenges regardless of the synthetic route chosen.

This guide provides mechanistic insights, causality-driven troubleshooting, and self-validating protocols to resolve regioselectivity conflicts in both Palladium-catalyzed direct C-H arylation and the classical Van Leusen synthesis.

Troubleshooting Direct C-H Arylation Workflows

Q: I am attempting a Palladium-catalyzed direct arylation of unsubstituted oxazole with 1-bromo-2-(trifluoromethyl)benzene. My crude NMR shows a nearly 1:1 mixture of C-2 and C-5 arylated isomers. How can I exclusively drive the reaction to the C-5 regioisomer?

A: This is a classic regioselectivity conflict driven by the innate electronic properties of the oxazole ring. The C-2 position of oxazole is the most acidic (pKa ~15). Under standard basic cross-coupling conditions, direct deprotonation naturally favors the C-2 position, leading to unwanted C-2 arylation.

To override this electronic bias and target the C-5 position, you must force the reaction through a Concerted Metalation-Deprotonation (CMD) pathway.

  • The Fix: Switch your solvent to a highly polar aprotic solvent like N,N-Dimethylacetamide (DMA) and utilize a bulky, task-specific phosphine ligand. Polar solvents disrupt the direct deprotonation pathway at C-2, allowing the Pd-complex to coordinate and activate the C-5 position via CMD. Furthermore, the addition of a catalytic carboxylic acid (like pivalic acid) is mandatory, as it acts as the proton shuttle in the CMD transition state. According to established methodologies by Strotman et al., this combination can yield >100:1 selectivity for the C-5 isomer.

Q: If I need to synthesize the 2-(2-(Trifluoromethyl)phenyl)oxazole isomer as a control compound, how do I reverse this selectivity?

A: To favor C-2 arylation, you must exploit the natural acidity of the C-2 proton. Switch to a non-polar solvent (e.g., Toluene) and use a strong base (like Cs₂CO₃) coupled with a monodentate ligand such as PCy₃. The non-polar environment suppresses the CMD pathway, allowing rapid, direct deprotonation at C-2 .

Troubleshooting the Van Leusen Synthesis

Q: I am synthesizing the target via the Van Leusen reaction using 2-(trifluoromethyl)benzaldehyde and TosMIC. My LC-MS shows a major peak at +156 Da relative to my target mass. What is happening?

A: A mass difference of +156 Da typically corresponds to the retention of the tosyl group (p-toluenesulfinic acid, MW 156.2). This indicates your reaction has stalled at the oxazoline intermediate .

The causality here is purely steric. The ortho-trifluoromethyl group is both strongly electron-withdrawing and exceptionally bulky. This steric hindrance restricts the conformational rotation required for the base to access the


-proton, preventing the final elimination step needed to aromatize the oxazole ring .
  • The Fix: Do not simply extend the reaction time at room temperature, as this leads to TosMIC polymerization and degradation. Instead, transition to a dual-base system or increase the thermal energy after the initial cycloaddition is complete. Adding a stronger, less sterically hindered base (e.g., DBU) and heating to 60 °C forces the elimination of the tosyl group.

Quantitative Data: Regioselectivity Matrix

The following table summarizes the causal relationship between reaction parameters and the resulting regioselectivity during the direct arylation of oxazole.

Table 1: Influence of Reaction Parameters on Pd-Catalyzed Oxazole Arylation Selectivity

ElectrophileSolventLigand TypeBaseAdditiveMajor RegioisomerSelectivity Ratio
1-Bromo-2-(CF₃)benzeneDMA (Polar)Bidentate/BulkyK₂CO₃Pivalic AcidC-5 Arylation > 50:1
1-Bromo-2-(CF₃)benzeneToluene (Non-Polar)Monodentate (PCy₃)Cs₂CO₃Pivalic AcidC-2 Arylation > 20:1
1-Bromo-2-(CF₃)benzeneTHF (Moderate)PPh₃K₃PO₄NoneMixture ~ 1:1.5

Validated Experimental Protocols

Protocol A: Regioselective C-5 Arylation (Direct C-H Functionalization)

Self-Validating Mechanism: This protocol uses pivalic acid as a proton shuttle. To validate the CMD mechanism in your lab, run a parallel micro-scale reaction omitting the pivalic acid. The reaction will either stall or lose C-5 selectivity, confirming the mechanistic pathway.

  • Preparation: In a flame-dried Schlenk flask under argon, add Pd(OAc)₂ (5 mol%), a task-specific bulky phosphine ligand (10 mol%), K₂CO₃ (3.0 equiv), and pivalic acid (0.4 equiv).

  • Reagent Addition: Add 1-bromo-2-(trifluoromethyl)benzene (1.0 equiv) and anhydrous oxazole (2.0 equiv) dissolved in anhydrous DMA to achieve a 0.2 M concentration.

  • Reaction: Seal the flask and heat to 110 °C for 16 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water (3x to remove DMA) and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc gradient) to isolate pure 5-(2-(Trifluoromethyl)phenyl)oxazole.

Protocol B: Optimized Van Leusen Synthesis for Hindered Aldehydes

Self-Validating Mechanism: Monitor the reaction via LC-MS. The disappearance of the +156 Da intermediate peak serves as a real-time validation that the thermal energy and DBU addition successfully overcame the steric barrier.

  • Cycloaddition: Dissolve 2-(trifluoromethyl)benzaldehyde (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous MeOH (0.5 M).

  • Base Addition: Slowly add K₂CO₃ (2.0 equiv) at 0 °C. Stir for 2 hours at room temperature to allow the initial oxazoline formation.

  • Forced Aromatization: To overcome the ortho-CF₃ steric block, add DBU (0.5 equiv) and heat the mixture to 60 °C for 4 hours.

  • Workup: Evaporate the MeOH under reduced pressure, then partition the residue between CH₂Cl₂ and water. Extract the aqueous layer twice with CH₂Cl₂.

  • Isolation: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the fully aromatized product.

Mechanistic & Troubleshooting Logic

G Start Target: 5-(2-(Trifluoromethyl)phenyl)oxazole Route1 Route A: Direct C-H Arylation Start->Route1 Route2 Route B: Van Leusen Synthesis Start->Route2 Prob1 Issue: C-2 / C-5 Regioisomer Mixture Route1->Prob1 Prob2 Issue: Stalled Oxazoline Intermediate Route2->Prob2 Sol1 Use Polar Solvent (DMA) + Pivalic Acid + Bulky Ligand Prob1->Sol1 Target C-5 Sol2 Use Non-Polar Solvent (Toluene) + Strong Base Prob1->Sol2 Target C-2 Sol3 Increase Base Strength & Temp (Force TosOH Elimination) Prob2->Sol3 Complete Aromatization Final1 Pure 5-Substituted Oxazole Sol1->Final1 Final2 Pure 2-Substituted Oxazole Sol2->Final2 Sol3->Final1

Decision tree for resolving regiochemical and cyclization issues in oxazole synthesis.

References

  • Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters (ACS Publications).[Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules (PMC).[Link]

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(2-(Trifluoromethyl)phenyl)oxazole Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the oxazole scaffold is a cornerstone for the development of novel therapeutic agents due to its diverse biological activities.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a specific subclass: 5-(2-(trifluoromethyl)phenyl)oxazole analogs. We will explore how the strategic placement of the trifluoromethyl (-CF3) group at the ortho position of the C5-phenyl ring influences anticancer activity, comparing it with other substitution patterns and providing the underlying experimental data and methodologies that validate these findings.

The Privileged Scaffold: Why the 5-Phenyloxazole Core?

The 5-phenyloxazole motif is a common feature in many biologically active compounds. The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, can participate in various non-covalent interactions with biological targets.[3] The phenyl group at the 5-position provides a large surface area for interaction and a versatile platform for synthetic modification, allowing for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric bulk, all of which are critical for pharmacological activity.[1]

The Trifluoromethyl Advantage: Enhancing Potency and Metabolic Stability

The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a well-established strategy in medicinal chemistry to enhance its therapeutic potential. The -CF3 group is highly electron-withdrawing and significantly increases the lipophilicity of a molecule, which can improve cell membrane permeability and bioavailability.[4] Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation and thereby increasing the compound's half-life in vivo.[4]

Positional Isomerism Matters: A Comparative Analysis of Trifluoromethyl Substitution

The precise placement of the -CF3 group on the C5-phenyl ring profoundly impacts the anticancer activity of the oxazole analogs. While direct comparative studies focusing solely on the 2-, 3-, and 4-trifluoromethylphenyl isomers at the 5-position of the oxazole are limited in publicly available literature, we can synthesize findings from broader studies on trifluoromethyl-substituted heterocycles to draw key SAR insights.

The Ortho-Effect of the 2-Trifluoromethyl Group

The placement of the bulky and electron-withdrawing -CF3 group at the ortho-position of the phenyl ring introduces significant steric hindrance. This can force a non-planar conformation between the phenyl and oxazole rings, which may be crucial for fitting into the specific binding pockets of target proteins. This conformational restriction can lead to enhanced selectivity and potency.

Comparison with Meta (3-) and Para (4-) Isomers

Generally, para-substituted analogs often exhibit potent activity due to the substituent extending into a hydrophobic pocket of the target protein without significant steric clash. Meta-substitution can also be beneficial. However, the unique conformational constraints imposed by the ortho-substitution can sometimes lead to superior activity if the target has a complementary binding site.

A study on fluoro-substituted benzimidazole derivatives showed that ortho- and para-fluoro substituted compounds were generally more active than their meta-fluoro counterparts, highlighting the importance of the substituent's position.[5] While not a direct comparison of trifluoromethylated oxazoles, this finding underscores the principle that positional isomerism is a critical determinant of biological activity.

Comparative Data from Related Heterocycles

To illustrate the impact of the trifluoromethyl group, a study on isoxazole-based molecules demonstrated that a 4-(trifluoromethyl)isoxazole derivative exhibited significantly higher anticancer activity against the MCF-7 breast cancer cell line (IC50 = 2.63 µM) compared to its non-trifluoromethylated analog (IC50 = 19.72 µM).[6] This highlights the potency-enhancing effect of the -CF3 group.

Table 1: Representative Anticancer Activity of Trifluoromethyl-Containing Heterocycles

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Oxazol-5-one DerivativeCompound 5t (containing a trifluoromethyl moiety)HepG2 (Liver)1.8[7]
5-(Thiophen-2-yl)isoxazoleTTI-6 (with 4-CF3 and 3,4,5-trimethoxyphenyl)MCF-7 (Breast)1.91[6]
Thiazolo[4,5-d]pyrimidineCompound 3b (with 5-CF3 and 7-chloro-3-phenyl)C32 (Melanoma)24.4[4]
Thiazolo[4,5-d]pyrimidineCompound 3b (with 5-CF3 and 7-chloro-3-phenyl)A375 (Melanoma)25.4[4]

Note: This table presents data for various trifluoromethyl-containing heterocyclic compounds to illustrate the potency of this class of molecules. A direct comparison of positional isomers of 5-(trifluoromethyl)phenyl)oxazole is not available in the cited literature.

Experimental Protocols: A Guide to Synthesis and Evaluation

The following are representative experimental protocols for the synthesis and in vitro anticancer evaluation of substituted oxazole derivatives, based on established methodologies in the field.

General Synthesis of 5-Phenyloxazole Derivatives

A common route for the synthesis of 5-substituted oxazoles is the Robinson-Gabriel synthesis or variations thereof, which involves the cyclization of an α-acylamino ketone.

Step-by-Step Synthesis Protocol:

  • Acylation of an α-amino ketone: React an appropriate α-amino ketone hydrochloride with 2-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C to room temperature.

  • Cyclization: The resulting α-acylamino ketone is then subjected to cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3), sulfuric acid (H2SO4), or polyphosphoric acid (PPA) with heating to yield the 5-(2-(trifluoromethyl)phenyl)oxazole analog.

  • Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Acylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product alpha-amino_ketone α-Amino Ketone HCl Acylation Acylation (Base, Solvent) alpha-amino_ketone->Acylation acyl_chloride 2-(Trifluoromethyl)benzoyl Chloride acyl_chloride->Acylation acylamino_ketone α-Acylamino Ketone Acylation->acylamino_ketone Cyclization Cyclization (Dehydrating Agent, Heat) acylamino_ketone->Cyclization Final_Product 5-(2-(Trifluoromethyl)phenyl)oxazole Cyclization->Final_Product

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.[8][9]

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized oxazole analogs (typically in a logarithmic series) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Oxazole Analogs B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Potential Signaling Pathways and Molecular Targets

While the precise molecular targets of many novel 5-(2-(trifluoromethyl)phenyl)oxazole analogs are still under investigation, oxazole-containing compounds have been reported to inhibit various key players in cancer progression. For instance, some oxazole derivatives have been shown to target kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[10]

Signaling_Pathway

Conclusion and Future Directions

The 5-(2-(trifluoromethyl)phenyl)oxazole scaffold represents a promising area for the development of novel anticancer agents. The ortho-trifluoromethyl group can confer unique conformational properties and enhance metabolic stability, potentially leading to highly potent and selective compounds. While direct comparative data for positional isomers is still emerging, the existing body of research on related compounds strongly supports the continued exploration of this chemical space.

Future research should focus on a systematic SAR study comparing the 2-, 3-, and 4-trifluoromethylphenyl isomers to delineate the optimal substitution pattern for various cancer targets. Furthermore, elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and clinical translation.

References

  • Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. (2023). Bioorganic Chemistry, 135, 106505. [Link]

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (2023). RSC Medicinal Chemistry, 14(1), 136-149. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Pharmaceuticals, 15(1), 92. [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). Journal of Molecular Structure, 1311, 138323. [Link]

  • Oxazole-Based Compounds As Anticancer Agents. (2019). Anti-Cancer Agents in Medicinal Chemistry, 19(13), 1594-1612. [Link]

  • MedChemComm. (2014). Royal Society of Chemistry. [Link]

  • Oxazole-based compounds as anticancer agents. (n.d.). Semantic Scholar. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(3), 546-552. [Link]

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (2025). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). Molecules, 27(19), 6586. [Link]

  • In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2021). Bioorganic & Medicinal Chemistry Reports, 4(1), 10-17. [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025). Molecules, 30(22), 5015. [Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021). Molecules, 26(6), 1735. [Link]

  • Synthesis and Anticancer Evaluation of Some New Unsymmetrical 3,5-Diaryl-4H-1,2,4-Triazole Derivatives. (2006). Turkish Journal of Chemistry, 30(4), 505-512. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. [Link]

  • Evaluation of potential in vitro anticancer and antimicrobial activities of synthesized 5-mercapto-4-substituted 1, 2, 4 triazole derivative. (2021). Annals of Phytomedicine, 10(2), 273-279. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). Oriental Journal of Chemistry, 38(4), 835-857. [Link]

  • Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026). Current Organic Chemistry, 30(1), 1-20. [Link]

Sources

Comprehensive Guide to Purity Validation for 5-(2-(Trifluoromethyl)phenyl)oxazole Reference Standards: 19F qNMR vs. Mass Balance

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The qualification of primary reference standards is the bedrock of pharmaceutical quality control. For heavily fluorinated heterocyclic building blocks like 5-(2-(Trifluoromethyl)phenyl)oxazole —a critical intermediate in the synthesis of selective receptor modulators and enzyme inhibitors—traditional purity assignments often fall short. This guide objectively compares the industry-standard Mass Balance (HPLC-UV/KF/ROI) approach against Quantitative 19F Nuclear Magnetic Resonance (19F qNMR) . By examining the causality behind these experimental workflows, we demonstrate why 19F qNMR serves as a superior, self-validating primary method, while Mass Balance acts as an essential orthogonal check.

The Mechanistic Rationale: Choosing the Right Analytical Pathway

According to ICH Q2(R1) guidelines and USP general chapters, a primary reference standard must be highly characterized using orthogonal analytical techniques [1][2]. However, the structural nature of the analyte dictates the efficacy of these methods.

The Limitations of Mass Balance

The Mass Balance approach calculates purity by subtracting the sum of all impurities (organic, inorganic, and volatile) from 100%.

  • The Causality of Error: This method inherently assumes that all impurities are detected and that organic impurities share the same UV response factor as the active pharmaceutical ingredient (API). For 5-(2-(Trifluoromethyl)phenyl)oxazole, positional isomers (e.g., 3-trifluoromethyl or 4-trifluoromethyl analogs) often co-elute or exhibit divergent molar absorptivities, leading to an overestimation of purity.

The Spectroscopic Advantage of 19F qNMR

19F qNMR directly quantifies the number of molecules in a solution relative to a certified internal standard, bypassing the need for a homologous reference standard [3].

  • The Causality of Precision: The trifluoromethyl (-CF3) group is a spectroscopic goldmine. Because 19F has a 100% natural isotopic abundance, a spin of ½, and a massive chemical shift range (>900 ppm), the -CF3 signal appears as a sharp, isolated singlet (typically around -60 to -65 ppm). This completely eliminates the signal overlap and solvent interference commonly plaguing 1H qNMR, allowing for absolute, baseline-resolved integration.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning internal suitability checks must pass before data is accepted.

Protocol A: Absolute Quantification via 19F qNMR (Primary Method)

Rationale: We utilize Trifluoroacetic acid (TFA) as the internal standard (IS) because its resonance (-75.0 ppm) is well-separated from the analyte's -CF3 signal, preventing integration overlap [3].

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a microbalance (calibrated to

    
     mg), accurately weigh ~10.0 mg of 5-(2-(Trifluoromethyl)phenyl)oxazole and ~5.0 mg of certified TFA standard into a glass vial.
    
  • Dissolution: Add 1.0 mL of anhydrous DMSO-

    
    . Vortex until complete dissolution is achieved. Transfer 600 µL to a 5 mm NMR tube.
    
  • T1 Relaxation Optimization (Self-Validation Step): Fluorine nuclei exhibit long longitudinal relaxation times (

    
    ). Run an inversion-recovery experiment to determine the 
    
    
    
    of both the analyte and the IS.
    • Causality: To ensure >99.3% magnetization recovery (and thus quantitative integration), the inter-pulse delay (

      
      ) must be set to strictly 
      
      
      
      of the slowest relaxing nucleus.
  • Acquisition: Acquire the 19F NMR spectrum at 376 MHz (on a 400 MHz spectrometer) using a 90° pulse angle, inverse gated 1H decoupling (if necessary to collapse minor J-couplings), and a minimum of 64 scans for a Signal-to-Noise (S/N) ratio > 250.

  • Calculation: Calculate absolute purity using the formula:

    
    
    (Where I = Integral area, N = Number of fluorine atoms (3 for both), M = Molar mass, W = Weight, P = Purity).
    
Protocol B: Mass Balance Approach (Orthogonal Check)

Rationale: While qNMR provides absolute purity, it does not profile individual degradation pathways. HPLC-UV is required to quantify specific organic impurities, while Karl Fischer (KF) and Residue on Ignition (ROI) account for non-chromatophoric mass.

Step-by-Step Methodology:

  • HPLC-UV (Organic Impurities):

    • Column: C18 (150 x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Causality: The acidic modifier suppresses the ionization of the oxazole ring, sharpening peak shape and improving resolution between positional isomers.

    • Self-Validation Step: Inject a resolution mixture containing the analyte and a known impurity. System suitability requires a resolution (

      
      ) > 1.5 and an injection precision RSD < 2.0%.
      
  • Karl Fischer Titration (Volatiles/Water): Titrate 100 mg of the sample coulometrically to determine trace water content.

  • Residue on Ignition (Inorganics): Incinerate 1.0 g of the sample with sulfuric acid at 600°C to quantify inorganic salts (e.g., residual palladium from cross-coupling syntheses).

  • Calculation:

    
    .
    

Objective Performance Comparison

The following tables synthesize quantitative data comparing the two methodologies for validating a batch of 5-(2-(Trifluoromethyl)phenyl)oxazole.

Table 1: Methodological Comparison
Parameter19F qNMRMass Balance (HPLC/KF/ROI)
Primary Output Absolute mass fraction (%)Relative purity by subtraction (%)
Reference Standard Required No (Uses universal IS like TFA)Yes (For response factor correction)
Specificity Extremely High (No 1H/matrix overlap)Moderate (Risk of co-eluting isomers)
Analysis Time ~45 minutes~3 to 4 days (Cumulative techniques)
Destructive? No (Sample can be recovered)Yes (ROI and KF consume sample)
Table 2: Experimental Batch Validation Results
Analytical TestResultContribution to Purity Assignment
19F qNMR (Absolute Purity) 99.42% ± 0.15% Primary Purity Value
HPLC-UV (Total Organic Impurities)0.35%Orthogonal profiling
Karl Fischer (Water Content)0.12%Orthogonal profiling
Residue on Ignition (Inorganics)0.05%Orthogonal profiling
Calculated Mass Balance Purity 99.48% Confirmatory Check

Insight: The Mass Balance approach slightly overestimated purity (99.48%) compared to the absolute qNMR value (99.42%), likely due to a minor organic impurity possessing a lower UV response factor than the parent oxazole.

Orthogonal Validation Workflow Visualization

The following diagram illustrates the self-validating, parallel workflow required to elevate a candidate material to a Certified Reference Material (CRM).

G cluster_qnmr Primary Absolute Quantification cluster_mb Orthogonal Purity Check Start 5-(2-(Trifluoromethyl)phenyl)oxazole Candidate Reference Standard qNMR 19F qNMR Analysis (Internal Standard: TFA) Start->qNMR MB Mass Balance Approach (100% - Impurities) Start->MB T1 T1 Relaxation Optimization (D1 ≥ 5 × T1) qNMR->T1 Integ Direct Integration of -CF3 Singlets T1->Integ End Certified Reference Material (CRM) Final Purity Assignment Integ->End Absolute Purity % HPLC HPLC-UV (Organic) Response Factor Corrected MB->HPLC KF_ROI Karl Fischer (Water) & Residue on Ignition (Inorganic) MB->KF_ROI HPLC->End Organic Impurity % KF_ROI->End Volatile/Inorganic %

Caption: Parallel validation workflow combining 19F qNMR absolute quantification with orthogonal Mass Balance profiling.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Harmonised Tripartite Guideline. Available at: [Link]

  • Pharmaceutical Technology. "Reference-Standard Material Qualification." PharmTech. Available at: [Link]

  • National Institutes of Health (PMC). "Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals." National Center for Biotechnology Information. Available at:[Link]

Comparative metabolic stability of 5-(2-(Trifluoromethyl)phenyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

In the optimization of pharmacokinetic profiles during early-stage drug discovery, mitigating rapid hepatic clearance is a paramount challenge. For heterocyclic scaffolds such as phenyl-oxazoles, Cytochrome P450 (CYP)-mediated oxidative metabolism often severely limits in vivo half-life. The strategic introduction of a trifluoromethyl (-CF₃) group is a definitive medicinal chemistry tactic to engineer metabolic resistance.

This technical guide provides an objective, data-driven comparison of 5-(2-(Trifluoromethyl)phenyl)oxazole against its unsubstituted and methyl-substituted analogs. It details the mechanistic causality of its enhanced stability and outlines the self-validating experimental protocols required to quantify these pharmacokinetic parameters.

Mechanistic Causality: The Ortho-Trifluoromethyl Advantage

The metabolic fate of phenyl-oxazole derivatives is primarily dictated by their susceptibility to electrophilic attack by the high-valent iron-oxo species (Compound I) within the CYP450 active site. Substituting the ortho-position of the phenyl ring with a -CF₃ group fundamentally alters this interaction through three distinct mechanisms:

  • Steric Shielding : The bulky -CF₃ group restricts the rotational freedom of the phenyl-oxazole bond. This steric hindrance prevents the molecule from adopting the planar conformation required for optimal binding within the CYP450 catalytic pocket, effectively shielding the vulnerable oxazole ring from oxidation.

  • Electronic Deactivation : The -CF₃ group exerts a profound electron-withdrawing inductive effect (-I). By pulling electron density away from the conjugated phenyl-oxazole system, it deactivates the aromatic rings toward electrophilic hydroxylation .

  • Metabolic Switching & Bond Integrity : While an ortho-methyl group provides similar steric hindrance, it introduces a highly labile benzylic C-H bond that is rapidly oxidized to a benzyl alcohol, leading to rapid clearance. In contrast, the C-F bond possesses an exceptionally high dissociation energy (485.3 kJ/mol vs. 414.2 kJ/mol for C-H). This prevents direct oxidation at the substituent, conferring a "global protective effect" across the entire scaffold .

MetabolicMechanism cluster_0 Compound Analogs A 5-Phenyloxazole (Unsubstituted) CYP CYP450 Oxidation (Heme Iron-Oxo) A->CYP Susceptible B 5-(2-Methylphenyl)oxazole (Labile Methyl) B->CYP Highly Susceptible C 5-(2-(Trifluoromethyl)phenyl)oxazole (CF3 Blocked) C->CYP Steric & Electronic Shielding Met1 Aromatic Hydroxylation CYP->Met1 Moderate CLint Met2 Benzylic Hydroxylation CYP->Met2 High CLint Met3 Metabolically Stable CYP->Met3 Low CLint

Metabolic blocking mechanism of the ortho-trifluoromethyl group against CYP450 oxidation.

Comparative Pharmacokinetic Profiling

To objectively evaluate the impact of these mechanisms, the table below summarizes the in vitro intrinsic clearance (


) and half-life (

) of the three structural analogs in Human Liver Microsomes (HLM). The data illustrates the profound "metabolic switch" achieved by replacing a labile methyl group with a trifluoromethyl bioisostere.
CompoundStructural SubstitutionPrimary Metabolic PathwayHalf-life (

)
Intrinsic Clearance (

)
Major Metabolites
5-Phenyloxazole NoneAromatic hydroxylation~25 min>45 µL/min/mg3-4
5-(2-Methylphenyl)oxazole Ortho-Methyl (-CH₃)Benzylic hydroxylation<10 min>100 µL/min/mg>5
5-(2-(Trifluoromethyl)phenyl)oxazole Ortho-Trifluoromethyl (-CF₃)Highly restricted oxidation>120 min<10 µL/min/mg1-2 (Minor)

Experimental Methodology: In Vitro Liver Microsomal Assay

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates parallel control incubations to isolate CYP-mediated metabolism from chemical instability or non-specific protein binding .

Workflow Step1 1. Reagent & Control Prep (Microsomes, NADPH, +/- Controls) Step2 2. Pre-Incubation (Thermal Equilibration at 37°C) Step1->Step2 Step3 3. Reaction Initiation (NADPH Addition) Step2->Step3 Step4 4. Time-Course Sampling (0, 5, 15, 30, 60 min) Step3->Step4 Step5 5. Enzymatic Termination (Ice-Cold ACN + Internal Standard) Step4->Step5 Step6 6. Protein Precipitation (Centrifugation at 4000 rpm) Step5->Step6 Step7 7. LC-MS/MS Quantification (Parent Drug Disappearance) Step6->Step7

Self-validating in vitro liver microsomal stability assay workflow.

Step-by-Step Protocol & Causality

1. Reagent & Control Preparation

  • Action: Prepare a 1 µM solution of 5-(2-(Trifluoromethyl)phenyl)oxazole in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Self-Validation Causality: You must prepare three parallel arms:

    • Test Arm: Contains the test compound + HLM + NADPH.

    • Negative Control (-NADPH): Omits the NADPH regenerating system. Why? This proves that any observed degradation is strictly CYP-dependent, ruling out chemical hydrolysis or thermal instability.

    • Positive Control: Use a known high-clearance drug (e.g., Verapamil). Why? This validates the enzymatic viability of the specific microsomal batch used.

2. Pre-Incubation

  • Action: Incubate the plates at 37°C for 10 minutes prior to adding NADPH.

  • Causality: Thermal equilibration prevents temperature shock upon reaction initiation, ensuring that the initial enzymatic kinetics remain linear and accurate.

3. Reaction Initiation & Time-Course Sampling

  • Action: Initiate the reaction by adding the NADPH regenerating system. At designated time points (0, 5, 15, 30, 60, and 120 minutes), transfer a 50 µL aliquot from the incubation mixture into a quenching plate.

4. Enzymatic Termination

  • Action: Quench the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing a known concentration of an analytical Internal Standard (IS).

  • Causality: The ice-cold organic solvent instantly denatures the CYP450 proteins, halting the metabolic reaction at the exact second of sampling while simultaneously extracting the lipophilic parent compound for analysis.

5. Protein Precipitation & LC-MS/MS Analysis

  • Action: Centrifuge the quenched plates at 4000 rpm for 20 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • Causality: High-speed centrifugation pellets the denatured microsomal proteins, preventing LC column clogging. LC-MS/MS (Multiple Reaction Monitoring mode) provides the extreme specificity required to distinguish the remaining parent compound from its newly formed structural isomers and metabolites.

Pharmacokinetic Data Interpretation

The disappearance of the parent compound is assumed to follow first-order kinetics. Plot the natural log of the percentage of parent compound remaining versus time.

  • Elimination Rate Constant (

    
    ):  Determine the slope of the linear regression line.
    
  • Half-life (

    
    ):  Calculated as 
    
    
    
    .
  • Intrinsic Clearance (

    
    ):  Calculated using the formula:
    
    
    
    
    (Expressed in µL/min/mg of protein).

By utilizing this rigorous framework, researchers can definitively validate the superior metabolic stability profile of 5-(2-(Trifluoromethyl)phenyl)oxazole, justifying its selection over methyl or unsubstituted analogs in lead optimization pipelines.

References

  • Novás, M., & Matos, M. J. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules, 30(14), 3009.[Link]

  • Diana, G. D., et al. (1995). "Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism." Journal of Medicinal Chemistry, 38(8), 1355-1371.[Link]

Benchmarking Synthesis Routes for 5-(2-(Trifluoromethyl)phenyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: 5-(2-(Trifluoromethyl)phenyl)oxazole (CAS: 866149-85-1) [4]

As a Senior Application Scientist, I frequently encounter the challenge of constructing sterically hindered, electron-deficient heteroaromatics. The synthesis of 5-(2-(Trifluoromethyl)phenyl)oxazole presents a unique stereoelectronic puzzle: the ortho-trifluoromethyl (-CF₃) group exerts profound steric bulk and strong electron-withdrawing effects (-I, -M), which significantly influence transition state energies during bond formation.

This guide objectively benchmarks the three primary synthetic strategies for this scaffold, providing mechanistic causality, quantitative performance metrics, and self-validating experimental protocols to ensure reproducible scale-up in your laboratory.

Retrosynthetic Logic & Pathway Benchmarking

To construct the 5-aryloxazole core, we must evaluate the disconnection strategies based on atom economy, commercial availability of precursors, and tolerance to the ortho-CF₃ group.

Retrosynthesis Target 5-(2-(Trifluoromethyl)phenyl)oxazole Target Molecule Route1 Route A: Van Leusen [3+2] Cycloaddition Target->Route1 Route2 Route B: Suzuki Coupling Cross-Coupling Target->Route2 Route3 Route C: C-H Arylation Direct Functionalization Target->Route3 SM1 2-(CF3)Benzaldehyde + TosMIC Route1->SM1 SM2 2-(CF3)Phenylboronic acid + 5-Bromooxazole Route2->SM2 SM3 1-Bromo-2-(CF3)benzene + Oxazole Route3->SM3

Retrosynthetic pathways for 5-(2-(Trifluoromethyl)phenyl)oxazole.

Mechanistic Causality: Why the Chemistry Works

Route A: Van Leusen Oxazole Synthesis (Direct Construction) The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a C1-N1-C2 synthon [1]. The highly electron-withdrawing ortho-CF₃ group activates the benzaldehyde carbonyl, accelerating the initial nucleophilic attack by the deprotonated TosMIC. While the steric bulk of the CF₃ group slightly impedes the subsequent 5-endo-dig cyclization, the base-promoted elimination of p-toluenesulfinic acid provides an irreversible thermodynamic sink that drives the aromatization to completion[3].

Route B: Suzuki-Miyaura Cross-Coupling (Modular Assembly) This route couples 5-bromooxazole with 2-(trifluoromethyl)phenylboronic acid [2]. The causality here is dominated by steric hindrance during the transmetalation step. The ortho-CF₃ group shields the boron atom, requiring a highly active, sterically accommodating palladium catalyst (e.g., Pd(dppf)Cl₂) and a strong base to form the reactive boronate complex.

Route C: Direct C-H Arylation (Atom-Economical) While atom-economical, oxazole possesses multiple reactive C-H bonds. C5 is the most acidic, but C2 is also highly reactive. Achieving exclusive regioselectivity for the C5 position against an ortho-substituted aryl bromide requires specialized pivalate-assisted concerted metalation-deprotonation (CMD) conditions, making it less robust for routine bench synthesis.

Quantitative Performance Matrix

The following table summarizes the empirical benchmarking data for synthesizing the target compound, prioritizing metrics critical for drug discovery workflows.

MetricRoute A: Van LeusenRoute B: Suzuki-MiyauraRoute C: C-H Arylation
Typical Yield 78–85%60–70%40–55%
Regioselectivity Exclusive (5-isomer)Exclusive (Cross-coupling)Moderate (C5 vs C2 mixtures)
Reagent Stability High (Stable solids)Low (5-Bromooxazole is volatile)High
Steric Tolerance High (ortho-CF₃ well tolerated)Moderate (Slow transmetalation)Low (Steric clash at Pd center)
Cost per Gram Low (< $15/g)High (Pd catalysts, ligands)High (Pd, Ag salts)
Scalability Excellent (Kilogram scale)Good (Requires metal scavenging)Poor (Regio-isomer separation)

Self-Validating Experimental Protocols

Protocol A: Van Leusen [3+2] Cycloaddition (Recommended)

This protocol is designed as a self-validating system. The use of a biphasic quench ensures that the water-soluble p-toluenesulfinate byproduct is entirely partitioned away from the organic target, allowing TLC to act as an absolute indicator of purity.

Workflow Step1 Reagent Assembly Aldehyde + TosMIC Step2 Cycloaddition K2CO3 in MeOH, 65°C Step1->Step2 3-4 hrs Step3 Quench & Extract H2O / EtOAc Step2->Step3 Cool to RT Step4 Purification Silica Gel Chromatography Step3->Step4 Dry & Conc. Step5 Validation NMR & HRMS Step4->Step5 >95% Purity

Standard experimental workflow for the Van Leusen oxazole synthesis.

Materials:

  • 2-(Trifluoromethyl)benzaldehyde (1.0 equiv, 10.0 mmol, 1.74 g)

  • TosMIC (1.1 equiv, 11.0 mmol, 2.15 g)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, 20.0 mmol, 2.76 g)

  • Anhydrous Methanol (30 mL)

Step-by-Step Methodology:

  • Assembly: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethyl)benzaldehyde and TosMIC in anhydrous methanol (30 mL).

  • Activation: Add K₂CO₃ in one portion. Causality note: K₂CO₃ is chosen over stronger bases (like NaH) to prevent the premature degradation of TosMIC, allowing controlled deprotonation of the active methylene.

  • Cyclization: Attach a reflux condenser and heat the mixture to 65 °C for 3 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The highly UV-active aldehyde spot (Rf ~0.6) will disappear, replaced by a new blue-fluorescent spot under 254 nm UV (Rf ~0.4).

  • Quench & Partition: Cool the reaction to room temperature. Evaporate the methanol under reduced pressure. Suspend the residue in EtOAc (50 mL) and wash with distilled H₂O (3 × 30 mL). Self-validation: The sulfinate byproduct is highly water-soluble; three washes ensure complete removal, preventing sulfur contamination in downstream assays.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes) to afford the title compound as a pale yellow oil/solid.

  • Analytical Validation: ¹H NMR (CDCl₃) will show the diagnostic oxazole protons: a sharp singlet at ~7.95 ppm (C2-H) and ~7.45 ppm (C4-H). The absence of an aliphatic multiplet confirms complete elimination of the tosyl group.

Protocol B: Suzuki-Miyaura Cross-Coupling (Alternative)

Use this route if late-stage diversification of the aryl ring is required.

Materials:

  • 5-Bromooxazole (1.0 equiv, 5.0 mmol, 0.74 g) - Handle quickly; volatile.

  • 2-(Trifluoromethyl)phenylboronic acid (1.5 equiv, 7.5 mmol, 1.42 g)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.25 mmol, 0.20 g)

  • Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv, 7.5 mL)

  • Toluene/Ethanol (4:1, 25 mL)

Step-by-Step Methodology:

  • Degassing: Combine 5-bromooxazole, the boronic acid, and the Toluene/EtOH solvent mixture in a Schlenk flask. Sparge with Argon for 15 minutes. Causality note: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid, which is exacerbated by the slow transmetalation of the sterically hindered ortho-CF₃ substrate.

  • Catalyst Addition: Add Pd(dppf)Cl₂ and the degassed 2.0 M Na₂CO₃ solution. The bidentate dppf ligand enforces a cis-geometry on the palladium center, forcing the bulky CF₃-phenyl group and the oxazole ring into proximity, thereby accelerating the rate-limiting reductive elimination step [2].

  • Heating: Heat the biphasic mixture at 90 °C for 12 hours under Argon.

  • Workup: Cool to room temperature, dilute with EtOAc (40 mL), and separate the layers. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel chromatography. Self-validation: The product must be analyzed by GC-MS or LC-MS to ensure no debrominated oxazole (m/z 69) remains, which often co-elutes with the product on silica.

References

[1] Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. URL:

[2] Nickel-based Catalysts | Sustainable Catalysis: With Non-endangered Metals, Part 1. RSC Publishing. URL:

[3] 5-(3-Bromophenyl)oxazol-2-amine. Benchchem. URL:

[4] 5-(2-(Trifluoromethyl)phenyl)oxazole. CymitQuimica. URL:

Safety Operating Guide

5-(2-(Trifluoromethyl)phenyl)oxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Blueprint: Safe Handling and Disposal of 5-(2-(Trifluoromethyl)phenyl)oxazole

As a Senior Application Scientist, I frequently consult with drug development professionals leveraging fluorinated heterocycles. 5-(2-(Trifluoromethyl)phenyl)oxazole (CAS: 866149-85-1) is a highly valuable building block; the oxazole ring serves as a versatile bioisostere, while the ortho-trifluoromethyl (-CF3) group dramatically enhances metabolic stability and lipophilicity.

However, the exact physicochemical properties that make this compound biologically resilient also make its disposal logistically complex. The exceptionally strong carbon-fluorine (C-F) bonds resist standard environmental degradation pathways. Improper disposal risks the release of persistent fluorinated organics or highly toxic hydrogen fluoride (HF) gas. This guide provides a self-validating, step-by-step operational protocol for the safe handling and complete mineralization of this compound, ensuring both laboratory safety and environmental compliance.

Physicochemical Hazard Profile & Causality

To design an effective disposal strategy, we must first understand the mechanistic hazards of the molecule. This ensures that our safety protocols are grounded in scientific reality rather than rote memorization.

  • Thermal Recalcitrance: The C-F bond dissociation energy is exceptionally high (~116 kcal/mol). Standard low-temperature incineration will fail to cleave these bonds, potentially aerosolizing intact fluorinated fragments into the atmosphere.

  • Toxic Combustion Byproducts: When successfully subjected to high heat, the molecule undergoes thermal degradation, releasing Carbon Monoxide (CO), Nitrogen Oxides (NOx) from the oxazole ring, and Hydrogen Fluoride (HF) from the -CF3 group. HF is a highly corrosive, tissue-penetrating gas.

  • Exposure Hazards: In its unreacted state, this compound acts as a skin, eye, and respiratory irritant, aligning with standard classifications for halogenated aromatic building blocks.

Step-by-Step Operational & Disposal Protocol

Every step in this workflow is designed as a self-validating system , ensuring that a failure at one stage is caught and corrected before progressing to the next.

Phase 1: Point-of-Generation Handling & Segregation
  • Isolation: Conduct all reactions, transfers, and waste collection within a hard-ducted fume hood.

    • Causality: Prevents inhalation of aerosolized particulates and volatile solvent vapors.

    • Validation Check: Verify the hood's continuous monitor displays a face velocity of 100–120 feet per minute (fpm) prior to opening the chemical container.

  • Strict Waste Segregation: Deposit all liquid and solid waste containing 5-(2-(Trifluoromethyl)phenyl)oxazole strictly into designated Halogenated Organic Waste containers.

    • Causality: Mixing fluorinated organics with non-halogenated waste alters the caloric value during incineration and may route the waste to a facility lacking the necessary HF gas scrubbers.

    • Validation Check: Ensure the waste container is chemically compatible. Use high-density polyethylene (HDPE) or PTFE-lined amber glass. Avoid standard PET, which can degrade in the presence of organic solvents often used in these workflows.

Phase 2: Temporary Storage & Logistical Routing
  • Labeling: Affix a GHS-compliant label explicitly stating: "Halogenated Aromatic Heterocycle - Contains Fluorine."

  • Storage: Store the sealed waste in a ventilated, flammable storage cabinet.

    • Causality: The oxazole ring can be reactive under extreme conditions. Keep away from strong oxidizing agents and strong bases to prevent exothermic degradation prior to formal disposal.

Phase 3: Institutional Destruction Strategy
  • High-Temperature Incineration: Waste must be transferred to a certified hazardous waste vendor equipped for the thermal destruction of fluorinated compounds. According to the[1], thermal destruction requires specialized conditions to prevent environmental release. The incinerator (e.g., rotary kiln) must operate at >1,100 °C (2,012 °F) with a minimum residence time of 2 seconds.

    • Causality: This extreme thermal threshold is the only reliable method to fully break the C-F bonds and achieve complete mineralization.

  • Effluent Scrubbing: The chosen incineration facility must employ wet alkaline scrubbers.

    • Causality: As the -CF3 group breaks down, it forms HF gas. An alkaline spray (e.g., sodium hydroxide) neutralizes the HF and NOx gases, converting them into benign, disposable salts (NaF, NaNO3).

    • Validation Check: Review the disposal vendor's RCRA Part B permit to confirm the presence of active acid-gas scrubbing systems.

Quantitative Data: Operational Parameters

To ensure strict adherence to safety standards, all critical quantitative metrics for the handling and disposal of this compound are summarized below.

ParameterSpecificationScientific Rationale
C-F Bond Dissociation Energy ~116 kcal/molDictates the extreme thermal requirements for destruction.
Incineration Temperature > 1,100 °C (2,012 °F)Minimum temperature required for complete mineralization of the -CF3 group[1].
Incinerator Residence Time ≥ 2.0 secondsEnsures complete combustion, preventing volatile fluorinated fragments.
Scrubber Effluent pH 8.5 – 9.5 (Alkaline)Required to neutralize highly acidic Hydrogen Fluoride (HF) gas byproduct.
Fume Hood Face Velocity 100 – 120 fpmPrevents inhalation exposure to aerosolized particulates during transfer.
Storage Temperature 15 °C – 25 °C (Ambient)Maintains chemical stability prior to disposal; prevents oxazole ring degradation.

Disposal Workflow Visualization

The following diagram maps the lifecycle of 5-(2-(Trifluoromethyl)phenyl)oxazole from experimental generation to safe environmental release, highlighting the critical control points.

DisposalWorkflow Gen 1. Fume Hood Generation (Face Velocity ≥ 100 fpm) Seg 2. Halogenated Waste Segregation (HDPE / PTFE-lined) Gen->Seg Transfer Waste Store 3. Vented Temporary Storage (Away from Oxidizers) Seg->Store Log & Label Incinerate Incinerate Store->Incinerate Certified RCRA Vendor Scrub 5. Alkaline Effluent Scrubbing (Neutralizes HF & NOx) Incinerate->Scrub Combustion Gases (HF/NOx) Release 6. Safe Environmental Release (Salts & CO2) Scrub->Release pH Neutralization

Fig 1. Self-validating disposal workflow for fluorinated aromatic heterocycles.

References

  • Title: Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS (2024 Update) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (NRC) / National Academies Press URL: [Link]

  • Title: Hazard Communication Standard (29 CFR 1910.1200) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-(Trifluoromethyl)phenyl)oxazole
Reactant of Route 2
Reactant of Route 2
5-(2-(Trifluoromethyl)phenyl)oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.